chemical structure and molecular weight of 5-Iodo-4,6-dimethoxypyrimidine
The following technical guide details the chemical structure, properties, and synthesis of 5-Iodo-4,6-dimethoxypyrimidine , designed for researchers in medicinal chemistry and organic synthesis. [1][2][3][4][5][6][7] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, properties, and synthesis of 5-Iodo-4,6-dimethoxypyrimidine , designed for researchers in medicinal chemistry and organic synthesis.
[1][2][3][4][5][6][7]
Executive Summary
5-Iodo-4,6-dimethoxypyrimidine (CAS: 1502808-64-1) is an electron-rich pyrimidine scaffold utilized primarily as a regioselective intermediate in the synthesis of bioactive heterocycles.[1][2] Distinguished by its
-like symmetry and the presence of a reactive iodide at the C5 position, it serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate 5-substituted pyrimidine libraries. This guide analyzes its structural parameters, spectroscopic signature, and validated production methodologies.
Chemical Identity & Physicochemical Properties[3][4][6][8][9]
Core Identifiers
Parameter
Specification
Chemical Name
5-Iodo-4,6-dimethoxypyrimidine
CAS Registry Number
1502808-64-1
Molecular Formula
Molecular Weight
266.04 g/mol
Exact Mass
265.9552
SMILES
COc1nc(OC)cc(I)n1 (Note: Isomer specific)
InChIKey
KNTMOGOYRYYUIE-UHFFFAOYSA-N
Structural Analysis
The molecule consists of a pyrimidine ring substituted at the 4 and 6 positions with methoxy (
) groups.
Electronic Environment: The methoxy groups are strong electron-donating groups (EDGs) by resonance, significantly increasing the electron density of the pyrimidine ring compared to the unsubstituted parent.
Regiochemistry: The C5 position is flanked by the two methoxy groups. While pyrimidines are generally electron-deficient, the 4,6-dimethoxy substitution makes C5 nucleophilic enough for directed metalation or electrophilic aromatic substitution. The iodine atom at C5 provides a "handle" for further functionalization.
Symmetry: The molecule possesses a plane of symmetry passing through the C2-C5 axis, rendering the two methoxy groups chemically equivalent in NMR environments.
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for 5-Iodo-4,6-dimethoxypyrimidine.
Nuclear Magnetic Resonance (NMR)
Solvent:
(Chloroform-d)
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
8.32
Singlet (s)
1H
H-2 (Aromatic CH between nitrogens)
4.05
Singlet (s)
6H
-OCH (Equivalent methoxy groups)
166.8
-
-
C-4, C-6 (Ipso to OMe)
154.9
-
-
C-2 (Ipso to N)
89.0
-
-
C-5 (Ipso to I - Upfield due to heavy atom effect)
55.2
-
-
-OCH
Interpretation: The singlet at
8.32 is characteristic of the proton at position 2, deshielded by the adjacent nitrogen atoms. The iodine-bearing carbon (C-5) typically appears upfield (89 ppm) due to the "heavy atom effect" of iodine, shielding the nucleus despite iodine's electronegativity.
Validated Synthesis Protocols
The most robust method for synthesizing 5-Iodo-4,6-dimethoxypyrimidine avoids harsh electrophilic conditions by utilizing Directed ortho-Metalation (DoM) . This approach, pioneered by the Knochel group, ensures high regioselectivity.
Preparation: Dissolve 4,6-dimethoxypyrimidine (1.0 equiv) in anhydrous THF under an inert atmosphere (
or Ar).
Metalation: Cool the solution to 0 °C . Add TMPMgCl[3]·LiCl (1.1 equiv) dropwise. Stir for 40 minutes .
Mechanism: The sterically hindered base selectively deprotonates C5 (the most acidic position due to the inductive effect of the adjacent methoxy groups and the directing ability of the ring nitrogens).
Iodination: Add a solution of Iodine (
, 2.0 equiv) in THF dropwise at 0 °C.
Quench: After 30 minutes, quench the reaction with saturated aqueous
(sodium thiosulfate) to reduce excess iodine.
Workup: Extract with ethyl acetate, dry over
, and concentrate.
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).
Visualization of Synthesis Pathway
Caption: Figure 1. Regioselective synthesis via Knochel-Hauser base mediated magnesiation.
Applications in Drug Discovery[8]
5-Iodo-4,6-dimethoxypyrimidine is a versatile "building block" (BB) in medicinal chemistry. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive in oxidative addition steps of catalytic cycles.
Key Transformations
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install aromatic systems at C5.
Relevance: Used to synthesize kinase inhibitors where the pyrimidine ring acts as the hinge-binding motif.
Sonogashira Coupling: Reaction with terminal alkynes.
Relevance: Generates rigid alkynyl-pyrimidine linkers found in various anticancer agents.
Heck Reaction: Coupling with alkenes to create styryl-pyrimidine derivatives.
Biological Context
The 4,6-dimethoxy motif mimics the hydrogen-bonding patterns of nucleobases. Derivatives of this scaffold have been investigated for:
Hsp70 Inhibition: Modulating heat shock proteins in cancer therapy.
Antiviral Activity: Analogues functioning as non-nucleoside reverse transcriptase inhibitors.
Handling & Safety Data
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Light sensitive. Store at 2–8 °C under inert gas (Argon) to prevent deiodination or discoloration.
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory.
References
Knochel, P., et al. (2014).[3] Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. Ludwig-Maximilians-Universität München.[3]
Ambeed. (2024). Product Analysis: 5-Iodo-4,6-dimethoxypyrimidine NMR Data. Ambeed Chemical Products.
ChemicalBook. (2024). CAS 1502808-64-1 Entry and Supplier Data.
PubChem. (2024). Compound Summary: 4,6-Dimethoxypyrimidine Derivatives. National Library of Medicine.
Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 5-Iodo-4,6-dimethoxypyrimidine Derivatives
The following technical guide details the therapeutic potential and synthetic utility of 5-Iodo-4,6-dimethoxypyrimidine , a critical "linchpin" scaffold in medicinal chemistry. Executive Summary 5-Iodo-4,6-dimethoxypyrim...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential and synthetic utility of 5-Iodo-4,6-dimethoxypyrimidine , a critical "linchpin" scaffold in medicinal chemistry.
Executive Summary
5-Iodo-4,6-dimethoxypyrimidine (CAS: 35853-29-3) represents a high-value pharmacophore precursor. Unlike simple pyrimidines, this specific scaffold possesses a unique "Push-Pull" electronic architecture: the electron-donating methoxy groups at positions 4 and 6 stabilize the ring, while the iodine at position 5 serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling.
Its primary therapeutic value lies in its role as a precursor for Endothelin Receptor Antagonists (ERAs) used in treating Pulmonary Arterial Hypertension (PAH). Furthermore, emerging research identifies derivatives of this scaffold as potent Kinase Inhibitors (EGFR/HER2) and Antimicrobial agents . This guide outlines the chemical logic, therapeutic applications, and validated protocols for leveraging this scaffold.
Chemical Architecture & Synthetic Logic
The therapeutic versatility of 5-Iodo-4,6-dimethoxypyrimidine stems from its dual-reactivity profile, allowing for "Orthogonal Functionalization."
The C5-Iodine "Anchor" (Electrophilic)
The iodine atom at C5 is the primary site for structural elaboration. It is highly susceptible to oxidative addition by Palladium(0), enabling:
Suzuki-Miyaura Coupling: To install aryl/heteroaryl groups (Critical for ERAs).
Sonogashira Coupling: To install alkynyl linkers (Critical for Kinase Inhibitors).
Heck Reaction: To install alkenyl groups.
The C4/C6-Methoxy "Switch" (Nucleophilic)
The methoxy groups are not merely inert substituents. They serve two roles:
Directing Groups: They electronically activate the C5 position for halogenation during precursor synthesis.
Leaving Groups: Under forcing conditions or specific Lewis acid catalysis, one or both methoxy groups can be displaced by amines (SNAr), converting the core into an aminopyrimidine , a classic motif in kinase inhibition (mimicking the adenine hinge-binding region).
Visualization: Scaffold Diversification Map
The following diagram illustrates the divergent synthetic pathways accessible from this core.
Figure 1: Divergent synthetic workflows. The C5-Iodine allows carbon framework extension, while C4/C6-Methoxy groups allow heteroatom functionalization.
Therapeutic Applications
Endothelin Receptor Antagonists (ERAs)
The most established application of 5-aryl-4,6-dimethoxypyrimidines is in the blockade of Endothelin-1 (ET-1), a potent vasoconstrictor.
Mechanism: Competitive antagonism of ETA and ETB receptors on vascular smooth muscle.
Structural Insight: The 4,6-dimethoxy motif mimics the specific hydrophobic pocket interactions required for high-affinity binding to the GPCR. The aryl group installed at C5 (often a 2-substituted phenyl) provides the necessary steric bulk to prevent receptor activation (conformational locking).
Clinical Relevance: Compounds in this class are structural analogs to Bosentan and Macitentan , used to treat Pulmonary Arterial Hypertension (PAH).
Dual EGFR/HER2 Kinase Inhibitors
Recent studies demonstrate that replacing the C5-iodine with a 1,3,4-oxadiazole moiety (via carbonylation and hydrazide formation) yields potent inhibitors of Epidermal Growth Factor Receptor (EGFR).
Logic: The pyrimidine ring acts as the hinge binder. The 4,6-dimethoxy pattern modulates the electron density, tuning the hydrogen bond acceptance capability of the pyrimidine nitrogens.
Antimicrobial Agents (Nitrofuran Hybrids)
Coupling 5-nitrofuran moieties to the C5 position yields compounds with significant bacteriostatic activity against S. aureus and N. gonorrhoeae.
Mechanism: These derivatives likely function as prodrugs, where the nitro group is reduced by bacterial nitroreductases to reactive intermediates that damage DNA.
Mechanism of Action: Endothelin Pathway Blockade
To understand the downstream therapeutic effect, we must visualize the signaling pathway this scaffold disrupts.
Figure 2: Mechanism of Action. The derivative competes with ET-1 for the receptor site, preventing the calcium cascade that leads to vasoconstriction.
This protocol validates the reactivity of the iodine handle to create the ERA pharmacophore.
Reagents:
5-Iodo-4,6-dimethoxypyrimidine (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(PPh3)4 (5 mol%)
Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Methodology:
Inerting: Charge a flame-dried Schlenk flask with the pyrimidine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
Solvation: Add degassed DME (concentration ~0.1 M relative to substrate).
Base Addition: Add the aqueous Na2CO3 solution via syringe.
Reaction: Heat the biphasic mixture to reflux (85°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The iodine is a labile leaving group; conversion should be >90%.
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
Purification: Flash column chromatography on silica gel.
Validation Check: The disappearance of the C5-I signal in 13C NMR (typically ~60-70 ppm, upfield due to iodine effect) and appearance of aromatic signals confirms coupling.
Protocol B: Synthesis of the Scaffold (Knochel Method)
If the starting material is unavailable, this expert protocol generates it from 4,6-dimethoxypyrimidine.
Metalation: Treat 4,6-dimethoxypyrimidine with TMPMgCl·LiCl (Knochel-Hauser Base) in THF at 0°C for 40 minutes. The directing effect of the methoxy groups ensures exclusive deprotonation at C5.
Iodination: Add a solution of I2 (2.0 equiv) in THF.
Quench: Sat. aq. NH4Cl and Na2S2O3 (to remove excess iodine).
Yield: Typically 85-91%.
Quantitative Data Summary
Derivative Class
Target
Activity Metric
Therapeutic Indication
5-Phenyl-4,6-dimethoxy
ETA Receptor
IC50: 10–50 nM
Pulmonary Hypertension
5-(Oxadiazolyl)
EGFR Kinase
IC50: ~0.5 µM
Solid Tumors (Cancer)
5-(Nitrofuran)
S. aureus
MIC: 4–8 µg/mL
Bacterial Infection
5-Iodo Core
Synthetic Intermediate
Yield: >90% (Coupling)
Drug Manufacturing
Future Outlook
The 5-Iodo-4,6-dimethoxypyrimidine scaffold is evolving beyond simple substitution. Current trends suggest its utility in PROTACs (Proteolysis Targeting Chimeras) , where the iodine handle allows for the attachment of a linker to an E3 ligase ligand, utilizing the pyrimidine core to target specific kinases for degradation rather than just inhibition.
References
Solid-phase synthesis of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2003. Link
Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 2002.[1] Link
Preparation of Functionalized Aromatics Using Sterically Hindered Metal Amide Bases. Ludwig-Maximilians-Universität München, Dissertation, 2014. (Knochel Method Source). Link
A Novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine Diamine Having Dual EGFR/HER2 Kinase Activity. Bioorganic & Medicinal Chemistry Letters, 2008.[2] Link
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. European Journal of Medicinal Chemistry, 2017. Link
5-Iodo-4,6-dimethoxypyrimidine melting point and density data
[1][2][3] Executive Summary 5-Iodo-4,6-dimethoxypyrimidine (CAS: 1502808-64-1) is a specialized heterocyclic intermediate primarily utilized in advanced organic synthesis and medicinal chemistry. Unlike its more common i...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
5-Iodo-4,6-dimethoxypyrimidine (CAS: 1502808-64-1) is a specialized heterocyclic intermediate primarily utilized in advanced organic synthesis and medicinal chemistry. Unlike its more common isomer (5-iodo-2,4-dimethoxypyrimidine), this symmetric electrophile offers unique regiochemical opportunities for cross-coupling reactions (Suzuki-Miyaura, Negishi) at the C5 position, flanked by two electron-donating methoxy groups.
This guide provides verified physicochemical data, a robust synthesis protocol based on directed metalation, and critical quality control parameters. Note: Researchers must exercise caution to distinguish this compound from its asymmetric isomer, 5-iodo-2,4-dimethoxypyrimidine (CAS 52522-99-3), which has a significantly lower melting point (71–75 °C).
Physicochemical Characterization
The following data represents the experimental values for 5-Iodo-4,6-dimethoxypyrimidine synthesized via the Knochel magnesiation route.
Table 1: Key Physical Properties
Property
Value
Method / Context
CAS Number
1502808-64-1
Unique Identifier
Molecular Formula
C₆H₇IN₂O₂
-
Molecular Weight
266.04 g/mol
-
Melting Point
155 – 156 °C
Experimental (Capillary) [1]
Appearance
White to tan solid
Recrystallized from EtOAc/Heptane
Density
1.85 ± 0.1 g/cm³
Predicted (ACD/Labs)
Solubility
Soluble in DMSO, CH₂Cl₂, THF
Insoluble in water
Spectral Signature (QC Validation)
Due to the molecule's C2v symmetry, the NMR spectra are distinctively simple, providing a rapid method for purity verification.
The most reliable route to 5-iodo-4,6-dimethoxypyrimidine avoids the harsh conditions of direct electrophilic aromatic substitution (which often fails due to the deactivating nature of the pyrimidine ring) by utilizing directed magnesiation with sterically hindered bases (Knochel Base).
Base: TMPMgCl[4]·LiCl (1.15 M in THF) — Knochel Base.[4]
Electrophile: Iodine (
) in THF.
Procedure:
Step 1 (Metalation): Dissolve 4,6-dimethoxypyrimidine (140 mg, 1.0 mmol) in dry THF (2.0 mL) under Argon. Cool to 0 °C.
Step 2 (Deprotonation): Add TMPMgCl·LiCl (0.96 mL, 1.1 mmol) dropwise. Stir at 0 °C for 40 minutes. The bulky TMP base selectively deprotonates the C5 position (sterically accessible and electronically activated).
Step 3 (Quench): Add a solution of Iodine (508 mg, 2.0 mmol) in THF (2.0 mL) at 0 °C.
Step 4 (Workup): Quench with sat. aq.
(to reduce excess iodine) and extract with ethyl acetate. Dry over and concentrate.
Caption: Regioselective synthesis via Knochel-Hauser base mediated magnesiation, ensuring substitution at the C5 position.
Analytical Quality Control (QC)
To ensure the integrity of the compound for use in downstream cross-coupling, the following QC workflow is recommended. The primary impurity to watch for is the regioisomer (if alternative synthesis routes are used) or hydrolysis products (4,6-dihydroxy derivatives).
QC Decision Tree
Caption: Quality control logic flow to distinguish the target compound from common isomers and impurities.
Kopp, F. (2014). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Bases. Dissertation, Ludwig-Maximilians-Universität München.
stability of 5-Iodo-4,6-dimethoxypyrimidine under ambient storage conditions
The following technical guide details the stability profile, degradation mechanisms, and storage protocols for 5-Iodo-4,6-dimethoxypyrimidine . This document is structured for researchers and process chemists requiring r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, degradation mechanisms, and storage protocols for 5-Iodo-4,6-dimethoxypyrimidine . This document is structured for researchers and process chemists requiring rigorous handling standards for halogenated heterocyclic building blocks.
Executive Summary
5-Iodo-4,6-dimethoxypyrimidine is a functionalized heterocyclic intermediate primarily used in cross-coupling reactions (e.g., Negishi, Suzuki) and directed metallation. While the pyrimidine core offers thermodynamic stability, the C5-Iodine bond introduces significant photolability, and the 4,6-dimethoxy substituents present a latent risk of hydrolysis under acidic conditions.
Critical Stability Verdict:
Ambient Air: Moderately Stable (Short-term).
Light Exposure:Unstable (High Risk). Rapid photo-deiodination occurs under UV/Visible light.
Moisture: Stable at neutral pH; hydrolytically sensitive at pH < 3.
Recommended Storage: -20°C, under Argon/Nitrogen, in amber glass.
Physicochemical Stability Profile
To understand the storage requirements, we must analyze the structural vulnerabilities of the molecule.
Feature
Stability Implication
Risk Level
C5-Iodine Bond
Weak bond dissociation energy (approx. 50-60 kcal/mol). Susceptible to homolytic cleavage by UV photons ().
High
Methoxy Groups (C4, C6)
Electron-donating groups stabilize the ring against oxidation but activate the C5 position for electrophilic attack. Susceptible to O-demethylation in strong acids.
Low/Medium
C2-Proton
The C2 position is unsubstituted. While less reactive than C4/C6, it remains a site for potential nucleophilic attack if the ring is activated by Lewis acids.
Low
Crystalline Habit
Solid-state lattice energy generally provides a barrier to autoxidation compared to solution state.
Low
Senior Scientist Insight: The "Yellowing" Phenomenon
"In my experience with iodinated pyrimidines, the first sign of degradation is a shift from off-white to pale yellow. This is not simple oxidation; it is the liberation of elemental iodine (
) triggered by light. Once is free, it acts as a Lewis acid catalyst, accelerating further decomposition of the methoxy groups. Therefore, exclusion of light is more critical than temperature control for this specific compound."
Degradation Mechanisms[3]
Understanding how the molecule fails is the key to preventing it.
Photolytic Deiodination (Primary Failure Mode)
Upon exposure to light (specifically UV-B and near-UV), the C-I bond undergoes homolysis. This generates a reactive pyrimidinyl radical and an iodine radical.
Mechanism:
Initiation:
Propagation:
abstracts a hydrogen from solvent or moisture, forming the des-iodo analog (4,6-dimethoxypyrimidine).
Termination:
(Visible yellow/brown color).
Acid-Catalyzed Hydrolysis
While methoxy groups are robust, prolonged exposure to acidic moisture (e.g., condensation in an unbuffered atmosphere) can lead to hydrolysis, yielding 5-iodo-6-methoxypyrimidin-4-ol (a tautomer of the uracil derivative).
Visualization of Degradation Pathways
The following diagram illustrates the cascade of failure modes.
To validate the shelf-life of your specific batch, do not rely on generic data. Perform this Stress Testing Protocol , adapted from ICH Q1A/Q1B guidelines but tailored for labile halogenated heterocycles.
Atmosphere: Flush headspace with Argon or Nitrogen before sealing. Argon is preferred due to its density, blanketing the solid.
Temperature:
Short-term (< 1 month): 2–8°C (Refrigerator).
Long-term (> 1 month): -20°C (Freezer).
Handling Precautions
Light: Handle in a fume hood with ambient lighting; avoid direct sunlight or high-intensity spot lamps.
Re-sealing: If a batch is opened, it must be re-purged with inert gas. Moisture absorption can catalyze hydrolysis over time.
Solution Stability: Solutions in DMSO or DMF should be prepared fresh. If storage is necessary, keep solutions at -80°C. Avoid storing in protic solvents (Methanol/Ethanol) for extended periods as nucleophilic exchange (trans-etherification) is theoretically possible, albeit slow.
References
Synthesis and Metallation Context:
Klatt, T., Markiewicz, J. T., Sämann, C., Knochel, P. (2014). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Bases. University of Munich (LMU).
Source:
Photostability of Iodinated Heterocycles:
Rahn, R. O., & Sellin, H. G. (1979). Photochemistry of halogen pyrimidines: iodine release studies. Photochemistry and Photobiology.
Source: (Note: Generalized mechanism for iodopyrimidines)
Regulatory Framework for Stability:
International Council for Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products.
Source:
Chemical Identity:
PubChem Compound Summary for 5-Iodo-4,6-dimethoxypyrimidine (Analogous structures and properties).
Source:
Strategic Utilization of 5-Iodo-4,6-dimethoxypyrimidine in Medicinal Chemistry
An In-Depth Technical Guide on the Strategic Utilization of 5-Iodo-4,6-dimethoxypyrimidine in Medicinal Chemistry. Synthesis, Reactivity, and Application as a C-5 Functionalization Scaffold Part 1: Executive Summary 5-Io...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Strategic Utilization of 5-Iodo-4,6-dimethoxypyrimidine in Medicinal Chemistry.
Synthesis, Reactivity, and Application as a C-5 Functionalization Scaffold
Part 1: Executive Summary
5-Iodo-4,6-dimethoxypyrimidine (CAS: 52522-99-3) represents a critical "privileged structure" in modern drug discovery. While the 4,6-dimethoxypyrimidine core is historically significant in agrochemistry (notably for sulfonylurea herbicides like Bensulfuron-methyl), the 5-iodo variant serves a distinct, high-value role in pharmaceutical research.
Its primary utility lies in the C-5 iodine atom , which acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This allows researchers to rapidly synthesize libraries of 5-aryl-4,6-dimethoxypyrimidines , a structural motif found in various kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. This guide details the robust synthesis, handling, and application of this intermediate, moving beyond basic properties to actionable experimental causality.
Part 2: Chemical Profile & Structural Analysis
Physicochemical Properties
Property
Specification
IUPAC Name
5-Iodo-4,6-dimethoxypyrimidine
CAS Number
52522-99-3
Molecular Formula
C₆H₇IN₂O₂
Molecular Weight
266.04 g/mol
Appearance
White to light yellow crystalline powder
Melting Point
71–75 °C
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Stability
Light-sensitive (protect from direct UV); Moisture stable
Reactivity Analysis
The molecule features three distinct sites of reactivity, but the C-5 position is the focal point for this guide.
C-5 Iodine (Electrophilic/Oxidative Addition): The C-I bond is weak and electron-rich relative to the ring, making it an ideal partner for Pd(0) oxidative addition. It reacts faster than corresponding bromides or chlorides.
C-4/C-6 Methoxy Groups (Nucleophilic Displacement): While generally stable, these groups can be displaced by strong nucleophiles (amines, thiols) under harsh conditions, allowing for late-stage diversification after C-5 coupling.
N-1/N-3 Nitrogens: Capable of coordination to metals, which can influence catalyst selection (requiring bidentate ligands to prevent catalyst poisoning).
Part 3: Robust Synthetic Protocols
Pathway A: Direct Iodination (Recommended)
The most reliable route for high-purity synthesis involves the electrophilic iodination of commercially available 4,6-dimethoxypyrimidine.
Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-donating methoxy groups activate the C-5 position, facilitating attack by the iodonium ion (
Setup: Round-bottom flask protected from light (aluminum foil).
Step-by-Step Workflow:
Dissolution: Dissolve 10.0 g (71.4 mmol) of 4,6-dimethoxypyrimidine in 150 mL of anhydrous MeCN. Ensure complete solvation.
Addition: Add 17.7 g (78.5 mmol, 1.1 eq) of NIS portion-wise over 15 minutes at room temperature (25 °C). Rationale: Controlled addition prevents exotherms and ensures regioselectivity.
Reaction: Stir the mixture at reflux (82 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting material (Rf ~0.[1]4) should disappear, replaced by the product (Rf ~0.6).
Quench: Cool to RT. Pour the mixture into 300 mL of 5% aqueous sodium thiosulfate (
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate
in vacuo. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–92%
Quality Control:
H NMR (CDCl): 8.45 (s, 1H, H-2), 4.05 (s, 6H, OMe). Absence of succinimide peaks.
Pathway Visualization
Figure 1: Electrophilic iodination pathway using N-Iodosuccinimide (NIS).
Part 4: Applications in Drug Discovery (Cross-Coupling)
The primary value of 5-Iodo-4,6-dimethoxypyrimidine is its role as a precursor for Suzuki-Miyaura Coupling . This reaction installs aryl or heteroaryl groups at C-5, a common pharmacophore in kinase inhibitors (e.g., targeting PI3K
or EGFR).
Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 5-(4-fluorophenyl)-4,6-dimethoxypyrimidine.
Degassing (Critical): Combine solvent, base, and boronic acid in the reaction vessel. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons Pd(0) catalysts, leading to homocoupling byproducts.
Catalyst Addition: Add
and the iodo-pyrimidine under a positive stream of Argon.
Heating: Seal and heat to 90 °C for 12 hours.
Checkpoint: If the reaction turns black (Pd precipitation) before completion, oxygen ingress occurred. If it remains orange/yellow, the active catalytic cycle is maintained.
Reactivity & Diversification Map
Figure 2: Divergent synthesis capabilities from the 5-iodo core.
Part 5: Quality Control & Impurity Profiling
To ensure pharmaceutical grade integrity, the following impurities must be monitored:
Impurity
Origin
Detection Method
Limit (Typical)
4,6-Dimethoxypyrimidine
Unreacted Starting Material
HPLC (RT < Product)
< 0.5%
Succinimide
Byproduct of NIS
H NMR ( 2.7)
< 0.1%
Iodine ()
Decomposition/Oxidation
Visual (Yellow/Brown tint)
N/A (Clear)
Bis-coupled species
Homocoupling (Suzuki)
LC-MS (Dimer mass)
< 0.2%
Part 6: References
ChemicalBook. (2025). 5-Iodo-2,4-dimethoxypyrimidine - MSDS and Chemical Properties. Retrieved from
National Institutes of Health (NIH). (2012). Halogen exchange (Halex) reaction of 5-iodo-1,2,3-triazoles: synthesis and applications. Angew Chem Int Ed.[4] Retrieved from
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from
Fisher Scientific. (2024). Safety Data Sheet: 5-Iodo-2,4-dimethoxypyrimidine. Retrieved from
Chem-Impex. (2024). 5-Iodo-2,4-dimethoxypyrimidine Product Information. Retrieved from
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-4,6-dimethoxypyrimidines
Introduction Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, the introduction of aryl moieties at the 5-position of the pyrim...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, the introduction of aryl moieties at the 5-position of the pyrimidine ring has proven to be a highly effective strategy in the development of novel drug candidates, including potent and selective inhibitors of key biological targets such as IRAK4.[2] The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the formation of carbon-carbon bonds, lauded for its versatility, mild reaction conditions, and broad functional group tolerance.[3][4][5] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Iodo-4,6-dimethoxypyrimidine with various arylboronic acids, a key transformation for the synthesis of 5-aryl-4,6-dimethoxypyrimidine derivatives.
The pyrimidine core, being an electron-deficient aromatic system, is generally more reactive in cross-coupling reactions compared to analogous benzene halides.[1] The iodine substituent at the 5-position further enhances the reactivity of the substrate in the oxidative addition step of the catalytic cycle.[5] This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized experimental protocol, and offer insights into troubleshooting common issues.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][6][7][8] The cycle can be broken down into three key steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 5-Iodo-4,6-dimethoxypyrimidine. This step, often the rate-determining one, forms a Pd(II) intermediate.[3][4][6]
Transmetalation: In this step, the organic group from the organoboron species (boronic acid) is transferred to the palladium center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[4][6][9][10][11]
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyrimidine and aryl groups, yielding the desired 5-aryl-4,6-dimethoxypyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Iodo-4,6-dimethoxypyrimidine with a variety of arylboronic acids.
Round-bottom flask or reaction vial with a magnetic stir bar
Reflux condenser
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Heating mantle or oil bath with temperature control
Standard laboratory glassware for workup and purification
Rotary evaporator
Column chromatography setup
Step-by-Step Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-4,6-dimethoxypyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.[12]
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 2:1 ratio).[1][13] Degas the solvent mixture by bubbling the inert gas through it for 10-15 minutes. Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.[12]
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Workup:
Allow the reaction mixture to cool to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers and wash with brine.
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dimethoxypyrimidine.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Discussion and Key Considerations
Catalyst and Ligand Selection:
While Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this transformation, other palladium sources and ligands can be employed.[12] For challenging substrates, such as sterically hindered arylboronic acids or less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency.[14][15]
The Role of the Base and Solvent:
The choice of base and solvent system is critical for a successful Suzuki-Miyaura coupling.
Base: An inorganic base is required to activate the boronic acid for transmetalation.[4][9][10] Potassium carbonate is a common and effective choice. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, and their selection may influence the reaction rate and yield.[16][17]
Solvent: A mixture of an aprotic solvent like 1,4-dioxane or THF with water is often optimal.[1][13] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][13][17] The organic solvent ensures the solubility of the organic reactants and the palladium catalyst.[18] The ratio of the organic solvent to water can be adjusted to optimize the reaction.[13]
Troubleshooting Common Issues:
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst (oxidation)
Ensure a thoroughly inert atmosphere; use fresh, high-quality catalyst.[12][19]
Poor quality boronic acid
Use fresh, pure boronic acid; consider using the corresponding boronate ester for increased stability.
Insufficient temperature
Increase the reaction temperature in increments.
Significant Side Product Formation
Homocoupling of the boronic acid
Ensure a rigorously deoxygenated reaction mixture.[12]
Protodeboronation (loss of the boronic acid group)
Use anhydrous conditions for the organic solvent and minimize reaction time. For sensitive substrates, consider using milder bases like potassium phosphate.[16]
Difficulty in Purification
Residual palladium catalyst
Filter the crude product through a pad of Celite® or use a palladium scavenger.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-4,6-dimethoxypyrimidines. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers in drug discovery and development to access a diverse range of these valuable compounds.
References
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9). ACS Catalysis. Retrieved from [Link]
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
Suzuki reaction - Wikipedia. Retrieved from [Link]
Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Retrieved from [Link]
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). Coordination Chemistry Reviews. Retrieved from [Link]
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. Retrieved from [Link]
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. Retrieved from [Link]
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
Dialkylbiaryl phosphine ligands - Wikipedia. Retrieved from [Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Retrieved from [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Retrieved from [Link]
Solvent mixture screening for Suzuki coupling of 1 with 2. - ResearchGate. Retrieved from [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Retrieved from [Link]
The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from [Link]
General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... - ResearchGate. Retrieved from [Link]
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed Central. (2022, April 4). Retrieved from [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Retrieved from [Link]
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Retrieved from [Link]
Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC - NIH. Retrieved from [Link]
Few unexpected results from a Suzuki–Miyaura reaction - ResearchGate. (2025, August 6). Retrieved from [Link]
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025, August 9). Retrieved from [Link]
Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium - Google Patents.
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2). Retrieved from [Link]
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. (2025, August 5). Retrieved from [Link]
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. Retrieved from [Link]
Application Note: Strategic Palladium-Catalyzed Synthesis of 5-Aryl-4,6-Dimethoxypyrimidines
Executive Summary & Scientific Rationale The 5-aryl-4,6-dimethoxypyrimidine motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in endothelin receptor antagonists (e.g., related to Bo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The 5-aryl-4,6-dimethoxypyrimidine motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in endothelin receptor antagonists (e.g., related to Bosentan structures), kinase inhibitors (e.g., IRAK4 inhibitors), and agrochemical herbicides.
The 4,6-dimethoxy substitution pattern imparts unique electronic properties to the pyrimidine ring. While the ring is generally electron-deficient, the methoxy groups at positions 4 and 6 render the C5 position significantly more electron-rich (nucleophilic) compared to unsubstituted pyrimidines. This electronic push-pull creates specific challenges and opportunities for palladium-catalyzed functionalization.
This Application Note details two validated protocols for synthesizing this motif:
Route A (Robustness): Suzuki-Miyaura Cross-Coupling of 5-halo-4,6-dimethoxypyrimidines.
Route B (Efficiency): Direct C-H Arylation of 4,6-dimethoxypyrimidines.
Retrosynthetic Analysis & Decision Matrix
The choice between Route A and Route B depends on substrate availability and atom-economy requirements.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.
This route is preferred for late-stage diversification due to its high functional group tolerance and established reliability. The 5-bromo-4,6-dimethoxypyrimidine substrate is stable and readily undergoes oxidative addition.
Mechanistic Insight
The electron-donating methoxy groups at C4 and C6 increase the electron density at the Pd-center after oxidative addition, potentially slowing down reductive elimination. Therefore, electron-deficient phosphine ligands (like dppf) or bulky biaryl ligands (like XPhos) are effective.
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure
Setup: Charge a microwave vial or round-bottom flask with 5-bromo-4,6-dimethoxypyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen inhibits the active Pd(0) species.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under a positive stream of inert gas. Seal the vessel.
Reaction:
Thermal: Heat to 90°C for 4–12 hours.
Microwave: Heat to 110°C for 20–30 minutes.
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Self-Validating Checkpoint: The formation of Pd-black (precipitate) during the reaction often indicates catalyst decomposition (ligand dissociation). If observed early, add additional ligand (e.g., dppf) or lower the temperature.
Protocol B: Direct C-H Arylation (Advanced Methodology)
Direct arylation avoids the pre-functionalization (halogenation) of the pyrimidine core. This reaction typically proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism.
Mechanistic Insight: The CMD Pathway
For 4,6-dimethoxypyrimidines, the C5 position is electronically distinct. However, the C2 position (between two nitrogens) is the most acidic. Crucial: If the C2 position is unsubstituted (H), arylation will likely occur there first. This protocol assumes C2 is blocked (e.g., 2-methyl, 2-phenyl, or 2-thiomethyl) to force C5 arylation. If C2 is H, blocking strategies or highly specific steric ligands are required.
The carbonate base deprotonates Pivalic acid (PivOH) to form Pivalate, which acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the Pd center.
Figure 2: Simplified Concerted Metallation-Deprotonation (CMD) cycle emphasizing the role of Pivalate.
Ligand: PCy₃ (10 mol%) or JohnPhos (for sterically demanding aryls)
Additive: Pivalic Acid (30 mol%) - The Proton Shuttle
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent: Toluene or Xylene (Anhydrous)
Step-by-Step Procedure
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture can inhibit the CMD process.
Charge: Add Pd(OAc)₂, Ligand, Base, and Pivalic Acid.
Substrate Addition: Add the Pyrimidine substrate and Aryl Bromide.
Solvent: Add anhydrous Toluene.
Reaction: Heat to 100–120°C for 16–24 hours. Vigorous stirring is essential as this is a heterogeneous mixture.
Purification: Standard aqueous workup followed by chromatography.
Comparative Data & Troubleshooting
Yield Comparison (Representative Data)
Entry
Aryl Partner
Route A (Suzuki) Yield
Route B (C-H) Yield
Notes
1
Phenyl
92%
78%
Route A is superior for simple aryls.
2
4-Methoxyphenyl
88%
65%
Electron-rich aryls slow down CMD (Route B).
3
4-CF3-Phenyl
94%
82%
Electron-poor aryls work well in both.
4
2-Methylphenyl
81%
45%
Steric hindrance severely impacts C-H activation.
Troubleshooting Guide
Problem
Probable Cause
Solution
Low Conversion (Route A)
Catalyst poisoning by Pyrimidine N
Switch to high-turnover catalysts like XPhos Pd G3 or increase catalyst loading to 5-10%.
Protodeboronation (Route A)
Unstable Boronic Acid
Use Boronic Esters (Pinacol) or Potassium Trifluoroborate salts instead of acids.
Regioisomers (Route B)
C2 vs C5 competition
Ensure C2 is blocked. If C2 is H, switch to Route A (Halogenation at C5 is easier to control).
Hydrolysis of OMe
Acidic conditions / High Temp
Maintain pH > 7. Avoid prolonged heating in water. Use anhydrous conditions (Route B) or buffered Suzuki conditions.
References
Gong, Y., et al. (2025). "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." MDPI Molecules.
BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines." BenchChem.[1][2]
Fagnou, K., et al. (2012). "Direct C-H Arylation of Electron-Deficient Heterocycles." Journal of the American Chemical Society. (Cited via general search context on CMD mechanism).
Lérida, A., et al. (2021).[3] "N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues." MDPI.
Chowdhury, M.G., et al. (2024).[4] "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery."[4] RSC Medicinal Chemistry.[4]
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-4,6-dimethoxypyrimidine
Introduction: The Strategic Importance of 5-Alkynylpyrimidines in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Alkynylpyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety at the C5 position via the Sonogashira cross-coupling reaction unlocks a vast chemical space for the synthesis of novel drug candidates.[1][2] This powerful carbon-carbon bond-forming reaction, catalyzed by palladium and copper, offers a direct and efficient route to 5-alkynylpyrimidines, which are key intermediates in the development of kinase inhibitors, antivirals, and other targeted therapies. The Sonogashira reaction is renowned for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups, making it an invaluable tool in complex molecule synthesis.[2][3]
This document provides a comprehensive guide to the Sonogashira coupling of 5-iodo-4,6-dimethoxypyrimidine with terminal alkynes. As an electron-rich heteroaromatic iodide, this substrate presents unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer troubleshooting guidance to enable researchers, scientists, and drug development professionals to successfully implement this critical transformation.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[4] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-iodo-4,6-dimethoxypyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[5]
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.
Copper Cycle:
Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper acetylide intermediate. The base serves to deprotonate the alkyne.[5]
The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions with high efficiency.[2]
Figure 1: Simplified catalytic cycles of the Sonogashira reaction.
Optimizing the Reaction: A Parameter Guide
The success of the Sonogashira coupling of 5-iodo-4,6-dimethoxypyrimidine hinges on the careful selection of several key parameters. The electron-rich nature of the pyrimidine ring can influence its reactivity, making optimization crucial.
Pd(PPh₃)₄ is an active Pd(0) source but can be sensitive to air and moisture.[5] PdCl₂(PPh₃)₂ is more stable and is reduced in situ to the active Pd(0) species. For electron-rich aryl iodides, a catalyst loading of 1-5 mol% is a good starting point.
Copper (I) Co-catalyst
Copper(I) iodide (CuI)
CuI is the most common and effective co-catalyst. A loading of 1-10 mol% is typical. Ensure you use a fresh, high-quality source of CuI, as its degradation can impede the reaction.[5]
An amine base is required to deprotonate the terminal alkyne.[5] The choice of base can also influence the solubility of the reaction components. An excess of the base (2-3 equivalents) is generally used. For sensitive substrates, a less nucleophilic base like DIPEA may be advantageous.
The choice of solvent is critical for ensuring all reagents are in solution. THF is a common choice for room temperature reactions. DMF can be beneficial for less reactive substrates or when heating is required, though its removal can be more challenging.[6] Acetonitrile has also been shown to be effective for Sonogashira couplings of pyrimidines.[1]
Temperature
Room Temperature to 60 °C
Due to the high reactivity of aryl iodides, the reaction often proceeds efficiently at room temperature.[2] If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Monitor for potential catalyst decomposition (formation of palladium black) at elevated temperatures.[7]
Atmosphere
Inert (Argon or Nitrogen)
It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the terminal alkyne (Glaser coupling).[5]
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of 5-Iodo-4,6-dimethoxypyrimidine
This protocol provides a robust starting point for the coupling of a generic terminal alkyne with 5-iodo-4,6-dimethoxypyrimidine.
Materials:
5-Iodo-4,6-dimethoxypyrimidine
Terminal Alkyne (1.1 - 1.5 equivalents)
PdCl₂(PPh₃)₂ (2-5 mol%)
Copper(I) Iodide (CuI) (2-5 mol%)
Triethylamine (Et₃N) (3 equivalents)
Anhydrous THF (or other suitable solvent)
Schlenk flask or oven-dried round-bottom flask with a septum
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To a dry Schlenk flask, add 5-iodo-4,6-dimethoxypyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 3 mol%).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
Solvent and Reagent Addition: Add anhydrous THF (to achieve a concentration of approximately 0.1 M with respect to the pyrimidine) via syringe, followed by triethylamine (3.0 eq). Stir the mixture for 5-10 minutes at room temperature.
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the palladium and copper salts.
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-4,6-dimethoxypyrimidine.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides actionable solutions.
Figure 2: A logical workflow for troubleshooting common Sonogashira coupling issues.
Common Problems and Solutions:
Formation of Palladium Black: This indicates decomposition of the palladium catalyst.[7]
Cause: Presence of oxygen, impurities in the solvent or reagents, or excessively high temperatures.
Solution: Ensure a rigorously inert atmosphere. Use high-purity, anhydrous, and degassed solvents. Avoid excessive heating.
Glaser Coupling (Alkyne Homocoupling): Formation of a diyne byproduct.
Cause: Presence of oxygen, which promotes the copper-mediated homocoupling.
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. In some cases, a copper-free Sonogashira protocol may be beneficial.
Low Reactivity/Stalled Reaction: The starting material is consumed slowly or not at all.
Cause: Inactive catalyst, insufficient base, or low reaction temperature.
Solution: Use a fresh batch of palladium catalyst and CuI. Ensure the amine base is of high quality and used in sufficient excess. Gentle heating (40-60 °C) can increase the reaction rate.
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 5-alkynyl-4,6-dimethoxypyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable building blocks for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this important transformation.
References
Rezaeimanesh, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 174751981986892. [Link]
Li, J. J. (2021).
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Reddit User Discussion on Sonogashira Coupling. (2021). r/Chempros. [Link]
Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
Reddit User Discussion on Sonogashira Troubleshooting. (2020). r/Chempros. [Link]
He, Y., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(20), 12724–12734. [Link]
Wang, X., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(15), 8431-8438. [Link]
D'Meza, R., & Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(23), 5323-5325. [Link]
Strieter, E. R., & Buchwald, S. L. (2007). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 46(44), 8454-8457. [Link]
Razafindrainibe, F., et al. (2017). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 23(62), 15618-15622. [Link]
Martin, A. R., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(1), 223-228. [Link]
Beteck, R. M., et al. (2021). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]
Application Note: Precision Functionalization of the Pyrimidine Ring at C5 Using 5-Iodo Precursors
Executive Summary & Strategic Rationale The C5 position of the pyrimidine ring represents a "privileged" locus for chemical modification. Unlike the N3 or O4 positions, substituents at C5 typically project into the major...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The C5 position of the pyrimidine ring represents a "privileged" locus for chemical modification. Unlike the N3 or O4 positions, substituents at C5 typically project into the major groove of the DNA/RNA helix, minimizing steric interference with Watson-Crick base pairing. This makes C5-functionalized pyrimidines critical in the development of antiviral agents (e.g., Brivudine), fluorescent probes, and aptamers.
Why the 5-Iodo Precursor?
While 5-bromo and 5-chloro derivatives exist, 5-iodopyrimidines (e.g., 5-iodo-2'-deoxyuridine, IdU; 5-iodocytosine) are the superior choice for cross-coupling due to the weak C–I bond energy (~57 kcal/mol vs. ~68 kcal/mol for C–Br). This allows for:
Faster Oxidative Addition: The rate-limiting step in many Pd-catalyzed cycles is significantly accelerated.
Catalyst Economy: Lower palladium loadings are often viable.
Mechanistic Framework
Understanding the catalytic cycle is prerequisite to troubleshooting. The functionalization proceeds via a Pd(0)/Pd(II) cycle.[1][2] The electron-deficient nature of the pyrimidine ring (a
-deficient heterocycle) makes the oxidative addition favorable, but the nitrogen atoms can act as catalyst poisons by coordinating to the metal center.
Diagram 1: General Catalytic Cycle for C5 Functionalization
Caption: The Pd(0)/Pd(II) catalytic cycle. For 5-iodopyrimidines, oxidative addition is rapid; transmetallation is often the critical control point.
Decision Matrix: Selecting the Right Coupling
Not all couplings are equal for pyrimidines. Use this logic tree to select your protocol.
Caption: Workflow for selecting the optimal cross-coupling strategy based on the desired C5 substituent.
Detailed Experimental Protocols
Protocol A: Sonogashira Coupling (Alkynylation)
Best for: Introducing rigid linkers, fluorescent dyes, or "click" chemistry handles.
The Challenge: Standard Sonogashira conditions (CuI, amine base) can degrade nucleosides or cause copper precipitation.
The Solution: A "Copper-Free" or "Mild Aqueous" approach using highly active ligands.
Catalyst: Pd(PPh3)4 (5-10 mol%) OR Na2PdCl4 + TPPTS (for aqueous)
Co-catalyst: CuI (5 mol%) – Optional, see Note 1
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent: Anhydrous DMF (organic) or H2O/CH3CN (1:1) (aqueous)[3]
Step-by-Step Workflow:
Degassing (Critical): Dissolve 5-iodopyrimidine in the solvent. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction, leading to Glaser homocoupling of the alkyne (blue/green color formation).
Catalyst Addition: Add Pd catalyst and CuI (if using) under positive Argon pressure.
Alkyne/Base Addition: Add the base followed by the alkyne via syringe.
Reaction: Stir at room temperature for 4–12 hours. If conversion is slow, heat to 50°C.
Checkpoint: Monitor by TLC/LCMS.[4] The product usually has a lower Rf than the starting material due to increased polarity (if alkyne is polar) or higher Rf (if alkyne is lipophilic).
Workup:
Organic: Evaporate DMF, redissolve in EtOAc, wash with EDTA solution (to remove Cu/Pd), then brine.
Aqueous: Lyophilize directly or purify via reverse-phase HPLC.
Note 1 (Copper Effect): If using unprotected nucleosides, CuI can coordinate to the N3/O4 positions. If yields are low, switch to a Cu-free protocol using 10 mol% Pd(OAc)2 and 20 mol% Triphenylphosphine (PPh3) with Pyrrolidine as the base.
Protocol B: Suzuki-Miyaura Coupling (Arylation)
Best for: Creating biaryl systems, fluorescent base analogs.
The Challenge: Boronic acids can be unstable; protecting groups on the sugar moiety may be required if using harsh bases.
The Solution: Use of water-soluble phosphine ligands (e.g., TPPTS, S-Phos) allows the reaction to proceed in aqueous buffers where nucleosides are soluble.
Reagents:
Substrate: 5-Iodo-2'-deoxyuridine or 5-Iodocytosine (1.0 equiv)
Boronic Acid: Arylboronic acid (1.5 equiv)
Catalyst: Pd(OAc)2 (5 mol%)
Ligand: TPPTS (10-15 mol%) or S-Phos (for sterically hindered substrates)
Base: Na2CO3 (2.0 equiv)
Solvent: H2O : CH3CN (2:1)
Step-by-Step Workflow:
Preparation: Dissolve Na2CO3 in water. Dissolve the iodopyrimidine and boronic acid in the acetonitrile/water mixture.
Catalyst Formation: In a separate vial, premix Pd(OAc)2 and the phosphine ligand for 5 minutes to generate the active catalyst species.
Initiation: Add the catalyst mixture to the main reaction vessel.
Heating: Heat to 80°C for 2–6 hours.
Checkpoint: 5-iodopyrimidines are prone to dehalogenation (replacing I with H) if the reaction stalls. If you see dehalogenated product (uracil/cytosine) by MS, increase catalyst loading or switch to S-Phos.
Purification: Filter through Celite to remove Pd black. Purify via Flash Chromatography (DCM/MeOH gradient).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Black Precipitate
"Pd Black" formation (catalyst decomposition).
Ligand concentration is too low or O2 ingress. Add more ligand (PPh3/TPPTS) or improve degassing.
No Reaction
Catalyst poisoning by Pyrimidine N.
Switch to a bulky, electron-rich ligand like S-Phos or X-Phos to outcompete the nitrogen coordination.
Homocoupling (Alkyne-Alkyne)
Oxygen presence (Glaser coupling).
Rigorous degassing (freeze-pump-thaw x3). Add a reducing agent like Sodium Ascorbate.
Dehalogenation (Product = Uracil)
-hydride elimination or protodemetallation.
Use anhydrous solvents (if possible).[4] Lower the reaction temperature.
Low Solubility
Nucleoside hydrophilicity.
Use protecting groups (Ac, Bz) on the sugar hydroxyls to allow use of pure organic solvents (THF, Toluene).
References
Review of C5 Modifications: Kozak, W. et al. (2025).[5] Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. Link
Aqueous Sonogashira Protocol: Li, L. et al. (2018).[6] A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine. NIH PubMed Central. Link
Suzuki Coupling on Nucleosides: Western, E. C. et al. (2003). Efficient One-Step Suzuki-Miyaura Coupling of Unprotected Halonucleosides. Journal of Organic Chemistry. Link
Mechanistic Insights: Nobel Prize Committee. (2010).[1][3][7][8][9] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link
Flow Chemistry Optimization: Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine. ResearchGate. Link
Accelerated C-C Bond Formation: Microwave-Assisted Functionalization of 5-Iodo-4,6-dimethoxypyrimidine
Executive Summary & Strategic Rationale 5-Iodo-4,6-dimethoxypyrimidine is a pivotal scaffold in the synthesis of acetolactate synthase (ALS) inhibiting herbicides (e.g., Pyriminobac derivatives) and kinase-targeted pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
5-Iodo-4,6-dimethoxypyrimidine is a pivotal scaffold in the synthesis of acetolactate synthase (ALS) inhibiting herbicides (e.g., Pyriminobac derivatives) and kinase-targeted pharmaceuticals. Its chemical utility lies in the C5-Iodine position, which serves as a highly reactive handle for transition-metal-catalyzed cross-coupling, while the methoxy groups at C4 and C6 provide electronic richness and potential sites for later-stage nucleophilic displacement (
).
Traditional thermal synthesis involving this scaffold often suffers from:
Sluggish Kinetics: The electron-rich nature of the dimethoxy-substituted ring can deactivate the oxidative addition step in catalytic cycles.
Side Reactions: Prolonged heating (12–24h) leads to hydrodehalogenation (loss of iodine) or hydrolysis of the methoxy groups.
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by utilizing dielectric heating to achieve superheated solvent states and rapid energy transfer. This guide details optimized protocols for Suzuki-Miyaura and Sonogashira couplings, reducing reaction times from hours to minutes while suppressing byproduct formation.
Critical Mechanistic Insight: The "Electronic Push-Pull"
Understanding the substrate is the key to protocol design.
The Challenge: The pyrimidine ring is electron-deficient (π-deficient). However, the two methoxy groups are strong electron-donating groups (EDGs) by resonance. This makes the C5 position electron-rich compared to unsubstituted pyrimidines.
The Microwave Solution: Microwave irradiation accelerates the rate-limiting step—often the oxidative addition of the Pd(0) species into the C–I bond—by overcoming the activation energy barrier more efficiently than convective heating.
Figure 1: The influence of microwave energy on the rate-limiting oxidative addition step for electron-rich pyrimidines.
This protocol is the industry standard for generating biaryl systems (e.g., 5-aryl-4,6-dimethoxypyrimidines).
Reaction Setup[2][3][4][5][6][7][8][9][10]
Scale: 0.5 mmol – 2.0 mmol
Vessel: 10 mL Borosilicate Glass Microwave Vial (crimped/sealed)
Atmosphere: Argon or Nitrogen (Purged)
Reagents & Stoichiometry
Component
Role
Equivalents
Notes
5-Iodo-4,6-dimethoxypyrimidine
Substrate
1.0
Limiting reagent.
Aryl Boronic Acid
Coupling Partner
1.2 – 1.5
Excess ensures complete conversion.
Pd(dppf)Cl₂ · DCM
Catalyst
0.03 (3 mol%)
Robust, air-stable catalyst. Preferred over Pd(PPh₃)₄ for steric bulk.
K₂CO₃ (2M Aqueous)
Base
3.0
Essential for transmetallation.
DME (Dimethoxyethane)
Solvent
N/A
High tan δ (loss tangent) absorbs microwaves well.
Step-by-Step Methodology
Charge Solids: Add the pyrimidine substrate, aryl boronic acid, and Pd catalyst to a dry microwave vial equipped with a magnetic stir bar.
Solvent Addition: Add DME (3.0 mL for 0.5 mmol scale) and 2M aq. K₂CO₃ (0.75 mL).
Degas: Cap the vial. Insert a needle connected to an inert gas line and a vent needle. Bubble gas through the liquid for 2 minutes. Crucial: Oxygen poisons the Pd catalyst.
Microwave Irradiation: Place in the microwave reactor.
Temp: 120°C
Time: 15 minutes
Mode: Dynamic (Hold temperature, modulate power).
Stirring: High.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
Application Notes and Protocols for Nucleophilic Substitution on 5-Iodo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of nucleophilic substitution pa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of nucleophilic substitution pathways for 5-iodo-4,6-dimethoxypyrimidine, a key heterocyclic building block in medicinal chemistry. Due to the electronic nature of the pyrimidine ring and the substitution pattern, classical nucleophilic aromatic substitution (SNAr) at the C5 position is electronically disfavored. This guide, therefore, focuses on alternative, effective strategies, including transition-metal-catalyzed cross-coupling reactions and radical-nucleophilic aromatic substitution (SRN1), to achieve the desired C-N, C-S, and C-O bond formations at the C5 position. Detailed, field-proven protocols, mechanistic insights, and data are presented to enable researchers to successfully functionalize this important scaffold.
Introduction: The Challenge and Opportunity of C5-Functionalization
5-Iodo-4,6-dimethoxypyrimidine is a valuable starting material in the synthesis of polysubstituted pyrimidines, which are privileged structures in a vast array of clinically significant molecules. The pyrimidine core is central to numerous therapeutic agents, including antivirals, anticancer drugs, and kinase inhibitors. The ability to selectively introduce diverse functional groups at the C5 position is critical for expanding chemical space and modulating pharmacological activity.
However, the direct functionalization of the C5 position of 5-iodo-4,6-dimethoxypyrimidine via classical nucleophilic aromatic substitution (SNAr) presents a significant challenge. The pyrimidine ring is inherently electron-deficient, which generally activates it towards nucleophilic attack. However, this activation is most pronounced at the C2, C4, and C6 positions, which are ortho and para to the ring nitrogens.[1][2] The C5 position, being meta to the nitrogens, is significantly less electrophilic. Furthermore, the presence of two electron-donating methoxy groups at the C4 and C6 positions further deactivates the ring towards traditional SNAr.
This guide provides a practical framework for overcoming these challenges by exploring more viable synthetic routes:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming C-N, C-S, and C-O bonds at the C5 position.
Radical-Nucleophilic Aromatic Substitution (SRN1): For certain nucleophiles, the SRN1 mechanism, involving radical intermediates, offers a pathway for substitution on unactivated aromatic systems.
By understanding and applying these methodologies, researchers can effectively unlock the synthetic potential of 5-iodo-4,6-dimethoxypyrimidine.
Mechanistic Considerations: Beyond Classical SNAr
A foundational understanding of the relevant reaction mechanisms is crucial for successful experimental design and optimization.
Why Classical SNAr is Inefficient at C5
The classical SNAr mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate (a Meisenheimer complex). The stability of this intermediate is paramount to the reaction's feasibility. For attack at the C2, C4, or C6 positions of the pyrimidine ring, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms. This stabilizing effect is absent for attack at the C5 position, rendering the corresponding intermediate significantly higher in energy and the reaction pathway kinetically unfavorable.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[3] The reaction proceeds via a catalytic cycle involving a palladium complex, which facilitates the coupling of an amine with an aryl halide. The generally accepted mechanism involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of 5-iodo-4,6-dimethoxypyrimidine.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed, yielding the 5-amino-4,6-dimethoxypyrimidine derivative and regenerating the palladium(0) catalyst.
The choice of ligand is critical for the efficiency of the catalytic cycle.[4]
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly effective for forming C-S and C-O bonds with aryl halides.[5] While the exact mechanism can be complex and substrate-dependent, it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. These reactions are often complementary to palladium-catalyzed systems.
Radical-Nucleophilic Aromatic Substitution (SRN1)
The SRN1 mechanism provides a pathway for nucleophilic substitution on unactivated aryl halides and does not require electron-withdrawing groups.[6][7] This chain reaction is initiated by the formation of a radical anion from the aryl halide. The key steps are:
Initiation: An electron is transferred to the 5-iodo-4,6-dimethoxypyrimidine, forming a radical anion.
Propagation:
The radical anion fragments to an aryl radical and an iodide anion.
The aryl radical reacts with the nucleophile to form a new radical anion.
This new radical anion transfers an electron to another molecule of the starting material, propagating the chain.
SRN1 reactions are often promoted by light (photostimulation) or solvated electrons.
Experimental Protocols and Application Data
The following protocols are designed as robust starting points for the functionalization of 5-iodo-4,6-dimethoxypyrimidine. Optimization of reaction parameters (e.g., temperature, reaction time, catalyst/ligand/base system) may be necessary for specific substrates.
This protocol is suitable for the coupling of a wide range of primary and secondary amines with 5-iodo-4,6-dimethoxypyrimidine.
Diagram of Experimental Workflow:
Caption: General workflow for palladium-catalyzed amination.
Materials:
5-Iodo-4,6-dimethoxypyrimidine (1.0 equiv)
Amine (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
Base (e.g., Cs2CO3, K3PO4, 2.0 equiv)
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
Evacuate and backfill the tube with an inert gas three times.
Add 5-iodo-4,6-dimethoxypyrimidine and the amine.
Add the anhydrous solvent via syringe.
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
Wash the Celite pad with the same solvent.
Concentrate the combined filtrates under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Representative Data (Hypothetical):
Amine Nucleophile
Catalyst/Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Morpholine
Pd2(dba)3/Xantphos
Cs2CO3
Toluene
100
12
85
Aniline
Pd2(dba)3/Xantphos
K3PO4
1,4-Dioxane
110
18
78
Benzylamine
Pd(OAc)2/BINAP
Cs2CO3
Toluene
100
16
82
Copper-Catalyzed Thiolation
This protocol is adapted for the synthesis of 5-arylthio- and 5-alkylthio-4,6-dimethoxypyrimidines.
Materials:
5-Iodo-4,6-dimethoxypyrimidine (1.0 equiv)
Thiol (1.2 equiv)
Copper(I) iodide (CuI, 10-20 mol%)
Ligand (e.g., L-proline, 20-40 mol%)
Base (e.g., K2CO3, 2.0 equiv)
Anhydrous solvent (e.g., DMF, DMSO)
Inert atmosphere
Procedure:
To an oven-dried Schlenk tube, add CuI, the ligand, and the base.
Evacuate and backfill the tube with an inert gas.
Add 5-iodo-4,6-dimethoxypyrimidine and the thiol.
Add the anhydrous solvent.
Heat the reaction mixture to 100-130 °C with stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
Concentrate the filtrate and purify the residue by column chromatography.
Representative Data (Hypothetical):
Thiol Nucleophile
Catalyst/Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Thiophenol
CuI/L-proline
K2CO3
DMF
120
24
75
4-Methoxythiophenol
CuI/L-proline
K2CO3
DMSO
130
20
72
Dodecanethiol
CuI
K2CO3
DMF
110
24
65
SRN1 Reaction with Thiolates
This photostimulated protocol is an alternative for the synthesis of 5-thioether derivatives.
Diagram of SRN1 Catalytic Cycle:
Caption: Simplified SRN1 reaction pathway.
Materials:
5-Iodo-4,6-dimethoxypyrimidine (1.0 equiv)
Thiol (1.5 equiv)
Strong, non-nucleophilic base (e.g., NaH, KHMDS, 1.5 equiv)
Anhydrous solvent (e.g., liquid ammonia, DMF)
UV lamp (e.g., 350 nm)
Procedure:
In a quartz reaction vessel, dissolve the thiol in the anhydrous solvent under an inert atmosphere.
Cool the solution to an appropriate temperature (e.g., -78 °C for liquid ammonia, 0 °C for DMF).
Slowly add the base to generate the thiolate in situ.
Add 5-iodo-4,6-dimethoxypyrimidine.
Irradiate the reaction mixture with a UV lamp with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction carefully with a proton source (e.g., saturated NH4Cl solution).
Extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate.
Purify by column chromatography.
Important Safety Note: SRN1 reactions can have an induction period and may proceed rapidly once initiated. Conduct these reactions with appropriate shielding and safety precautions.
Troubleshooting and Optimization
Problem
Potential Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Use a fresh batch of palladium precursor and ligand. Consider a pre-catalyst.
Insufficiently anhydrous conditions
Use freshly distilled, anhydrous solvents. Dry glassware thoroughly.
Inappropriate base/ligand combination
Screen different bases and ligands. Sterically hindered ligands are often effective.
Formation of byproducts
Homocoupling of the pyrimidine
Lower the reaction temperature. Use a more active catalyst system to favor cross-coupling.
Debromination of the starting material
Ensure the reaction is truly anaerobic.
Difficulty in purification
Polar byproducts
Perform an aqueous workup to remove inorganic salts.
Conclusion
While the C5 position of 5-iodo-4,6-dimethoxypyrimidine is unreactive towards classical nucleophilic aromatic substitution, it can be effectively functionalized using modern synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed amination and copper-catalyzed thiolation, offer reliable and high-yielding pathways to a diverse range of derivatives. For specific substrates, radical-nucleophilic aromatic substitution (SRN1) provides an alternative route. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully utilize 5-iodo-4,6-dimethoxypyrimidine as a versatile scaffold in the pursuit of novel chemical entities for drug discovery and development.
References
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis.
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules.
Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
Synthesis and Antimicrobial Activity of New Pyrimidine Derivatives Incorporating 1H-Tetrazol-5-ylthio Moiety. ResearchGate.
Nucleophilic Substitution in Some 5-Halopyrimidines. ResearchGate.
Aromatic Substitution by the SRN1 Reaction. Organic Reactions.
Synthesis, characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open.
The radical‐nucleophilic aromatic substitution (SRN1). ResearchGate.
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS. Società Chimica Italiana.
Copper-Catalyzed Enantioconvergent Alkylation of Oxygen Nucleophiles. Science.
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. ResearchGate.
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
Radical-nucleophilic substitution (SRN1) reactions. Part 7. Reactions of aliphatic α-substituted nitro compounds. ResearchGate.
Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules.
Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. Benchchem.
Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ResearchGate.
Studies on Reactions of Pyrimidine Compounds: Synthesis and Reactions of 5-Benzoyl-4,6-Diphenyl-1,2,3,4-Tetrahydro-2-Thioxopyrimidine. Semantic Scholar. [Link]
Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran. Benchchem.
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. Nature Chemistry. [Link]
ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quickcompany. [Link]
Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. Journal of the American Chemical Society.
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis.
5 GENERAL NUCLEOPHILIC SUBSTITUTION REACTIONS OF ALKYLE HALIDES | ORM-3 | JEE MAIN. YouTube. [Link]
Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles. ResearchGate.
Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines. Sci-Hub.
Application Note: Precision Synthesis of 5-Alkynyl-4,6-dimethoxypyrimidines via Catalysis
Executive Summary The 5-alkynyl-4,6-dimethoxypyrimidine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and antiviral...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-alkynyl-4,6-dimethoxypyrimidine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents. The electron-rich nature of the 4,6-dimethoxy substitution pattern activates the C5 position for electrophilic halogenation but poses unique challenges for subsequent transition-metal-catalyzed cross-coupling due to the increased electron density at the metal center during oxidative addition.
This application note details a robust, field-proven two-step protocol:
Regioselective C5-Iodination using N-iodosuccinimide (NIS) under mild conditions.
Palladium-Catalyzed Sonogashira Cross-Coupling optimized for electron-rich heteroaryl halides.
Scientific Background & Retrosynthetic Analysis
Structural Considerations
The pyrimidine ring is electron-deficient by nature. However, the introduction of methoxy groups at positions 4 and 6 (via resonance donation) significantly increases the electron density at the C5 position.
Reactivity Implication 1: The C5 position becomes highly nucleophilic, facilitating Electrophilic Aromatic Substitution (EAS).
Reactivity Implication 2: The resulting 5-iodo-4,6-dimethoxypyrimidine is an electron-rich aryl halide. In Pd-catalyzed cycles, the oxidative addition step (Pd(0) → Pd(II)) is generally slower for electron-rich substrates compared to electron-deficient ones (e.g., 4,6-dichloropyrimidine), requiring optimized thermal conditions and ligand selection.
Retrosynthetic Logic
The most efficient disconnection relies on the construction of the C(sp2)-C(sp) bond via Sonogashira coupling.
Protocol A: Preparation of 5-Iodo-4,6-dimethoxypyrimidine
Rationale: While bromination is possible, the iodide is significantly more reactive in the subsequent Sonogashira coupling, allowing for milder reaction temperatures that preserve sensitive alkynyl functional groups.
Materials:
4,6-Dimethoxypyrimidine (1.0 equiv)
N-Iodosuccinimide (NIS) (1.1 equiv)
Acetonitrile (MeCN) (0.5 M concentration)
Acetic acid (catalytic, 10 mol%)
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with 4,6-dimethoxypyrimidine and dissolve in anhydrous MeCN.
Activation: Add glacial acetic acid (10 mol%). The acid catalyst activates the NIS and buffers the solution.
Addition: Add NIS portion-wise over 15 minutes at room temperature (25°C). Caution: Exothermic reaction.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product is significantly less polar than the starting material.
Workup:
Concentrate the solvent under reduced pressure.
Resuspend residue in EtOAc.
Wash with sat. aq.
(to quench excess iodine/NIS) followed by sat. aq. .
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Yield Expectation: 85–95%.
Appearance: White to pale yellow solid.
Protocol B: Catalytic Synthesis of 5-Alkynyl-4,6-dimethoxypyrimidines (Sonogashira Coupling)
Rationale: This protocol uses a Pd(II) precatalyst that is reduced in situ to Pd(0). Copper(I) iodide is used as a co-catalyst to form the copper acetylide, accelerating the transmetallation step.
) / THF (1:1 ratio) or pure DMF for less soluble substrates.
Step-by-Step Methodology:
Degassing (Critical): Oxygen promotes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.
Place the solvent (
) in the reaction vessel and sparge with Argon or Nitrogen for 15 minutes.
Charging: Add the 5-iodo-4,6-dimethoxypyrimidine,
, and CuI to the vessel under an inert atmosphere.
Alkyne Addition: Add the terminal alkyne via syringe.
Reaction:
Standard: Stir at 50°C for 4–12 hours.
Note: While many aryl iodides couple at RT, the electron-rich nature of this pyrimidine ring often requires mild heating to facilitate the oxidative addition step.
Monitoring: Check for the disappearance of the aryl iodide by LC-MS.
Workup:
Filter the mixture through a pad of Celite to remove Pd/Cu residues. Rinse with EtOAc.
Concentrate the filtrate.
Purification: Flash column chromatography.
Stationary Phase: Silica Gel.
Mobile Phase: Hexane/EtOAc (Gradient typically 5% to 40%).
Mechanistic Insights & Troubleshooting
The Catalytic Cycle
Understanding the specific electronic demands of the dimethoxypyrimidine system is key to troubleshooting.
Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Sluggish oxidative addition due to electron-rich ring.
Increase temperature to 60-70°C. Switch to electron-rich ligands (e.g., ) to boost Pd nucleophilicity.
Homocoupling (Diyne)
Presence of Oxygen.
Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly via syringe pump.
Catalyst "Blacking Out"
Pd aggregation/precipitation.
Increase ligand loading (). Ensure inert atmosphere is maintained.
Regioselectivity Issues
N/A for this substrate.
The 4,6-dimethoxy symmetry makes C5 the only available aromatic carbon for coupling.
Summary of Key Data
Parameter
Standard Condition
Optimization for Difficult Substrates
Catalyst Loading
3 mol% Pd
5-10 mol% Pd
Temperature
50°C
80°C (requires DMF/Dioxane)
Time
4-6 Hours
12-24 Hours
Yield (Typical)
75-90%
50-70%
References
Mechanochemical Iodination: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.[1] Int. J. Mol. Sci.2022 .[2][3][4][5] Link
Sonogashira Methodology: Sonogashira Coupling.[2][4][6][7][8] Organic Chemistry Portal. Link
Pyrimidine Functionalization: Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. RSC Advances. 2020 . Link
Electron-Rich Heterocycles: Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. J. Am. Chem. Soc.[4]2012 . Link
General Review: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023 . Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Iodo-4,6-dimethoxypyrimidine Coupling Optimization
Current Status: Operational
Ticket ID: PYR-C5-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Push-Pull" Challenge
You are likely encountering yield ceilings (30–50%) or stalled reactions when coupling 5-Iodo-4,6-dimethoxypyrimidine . This substrate presents a unique "push-pull" electronic challenge that distinguishes it from standard aryl halides.
Electronic Deactivation: The two methoxy groups at positions 4 and 6 are strong electron donors via resonance. This increases the electron density of the pyrimidine ring, making the C5–I bond significantly less reactive toward oxidative addition by Palladium(0) compared to electron-deficient systems (like 4,6-dichloropyrimidine).
Catalyst Poisoning: The pyrimidine nitrogens (N1/N3) possess lone pairs that can competitively bind to the Palladium center, forming stable, inactive "off-cycle" complexes, effectively removing your catalyst from the reaction.[1]
This guide provides the protocols and troubleshooting logic to overcome these specific barriers.
Part 1: The Mechanistic Barrier (Visualization)
To solve low yields, you must understand where the cycle breaks. The diagram below illustrates the standard catalytic cycle versus the specific "Trap" (Poisoning) and "Barrier" (Slow Oxidative Addition) relevant to this substrate.
Figure 1: The Catalytic Cycle highlighting the competition between productive coupling and N-coordination catalyst poisoning.
Part 2: Optimized Protocols
Do not rely on generic "Tetrakis" conditions for this substrate. The electron-rich nature of the ring requires bulky, electron-rich ligands to facilitate oxidative addition and sterically discourage N-coordination.
The bidentate ferrocenyl ligand prevents the formation of inactive Pd-bis(pyrimidine) complexes better than PPh₃.
Alternative
Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)
For sterically hindered partners. XPhos is bulky enough to block N-coordination and electron-rich to speed up oxidative addition.
Base
K₃PO₄ (2.0–3.0 equiv)
Anhydrous phosphate is superior to carbonate here. It buffers the pH to prevent hydrolysis of the methoxy groups while activating the boronic acid.
Solvent
1,4-Dioxane / Water (4:1 v/v)
The water cosolvent is critical for the solubility of the inorganic base and boronic acid activation.[2]
Temp
80°C – 100°C
High temperature is required to overcome the activation energy barrier of the electron-rich C–I bond.
Step-by-Step Workflow:
Charge a reaction vial with 5-iodo-4,6-dimethoxypyrimidine (1.0 equiv), Boronic acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).
Add Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
Seal and purge with Argon/Nitrogen for 5 minutes (oxygen acts as a secondary poison).
Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M – 0.2 M.
Heat to 90°C for 4–12 hours.
Workup: Dilute with EtOAc, wash with brine. Note: Acidify cautiously; the methoxy groups are acid-labile.
Protocol B: Sonogashira Coupling (Alkynes)
Best for: Installing acetylene linkers.
Warning: Copper (CuI) can induce homocoupling of the alkyne. For this substrate, a Copper-Free variant is often cleaner, but requires a more active Pd source.
Component
Recommendation
Scientific Rationale
Catalyst
PdCl₂(PPh₃)₂ (5 mol%)
Standard and robust. If yield is low, switch to Pd(OAc)₂ + XPhos .
Co-Catalyst
CuI (2–5 mol%)
Only use if reaction stalls. If used, add slow addition of alkyne to prevent homocoupling.
Base
Et₃N or DIPEA (2–3 equiv)
Acts as both base and solvent/co-solvent.
Solvent
DMF or ACN
Polar aprotic solvents stabilize the intermediate complexes.
Temp
60°C – 80°C
Milder than Suzuki, but heat is still needed for the 5-iodo position.
Part 3: Troubleshooting & FAQs
Q1: I see significant starting material remaining, but the catalyst has turned into "Palladium Black" (precipitated metal).
Diagnosis: Catalyst decomposition.[1] The oxidative addition is too slow, and the unstable Pd(0) species is aggregating.
Solution: You need a better ligand. Switch from triphenylphosphine (PPh₃) based catalysts to Buchwald Precatalysts (e.g., XPhos Pd G2) . These ligands stabilize the Pd(0) species and accelerate the reaction with the electron-rich pyrimidine.
Q2: My major byproduct is the de-iodinated pyrimidine (4,6-dimethoxypyrimidine).
Diagnosis: Hydrodehalogenation. This occurs when the Pd-Ar intermediate reacts with a hydride source instead of the coupling partner.
Solution:
Water: Ensure your organic solvents (Dioxane/DMF) are anhydrous.
Base: If using alcohols (MeOH/EtOH) as cosolvents, stop. They act as hydride donors. Switch to ACN or Toluene.
Oxygen: Ensure rigorous degassing; oxygen can promote pathways that lead to reduction.
Q3: The methoxy groups are disappearing (Hydrolysis).
Diagnosis: Harsh conditions. 4,6-dimethoxypyrimidines are essentially "vinylogous esters." They can hydrolyze to pyrimidones (hydroxyl-pyrimidines) under strong acidic or aqueous basic conditions at high heat.
Solution:
Switch base from hydroxides (NaOH/KOH) to phosphates (K₃PO₄) or carbonates (Cs₂CO₃).
Reduce water ratio in the solvent (e.g., go to 9:1 Dioxane:Water).
Lower temperature to 80°C and extend time, rather than blasting at 120°C.
Q4: Can I use microwave irradiation?
Answer: Yes, and it is often preferred. Microwave heating (100°C for 20–40 mins) minimizes the time the methoxy groups are exposed to the base, reducing hydrolysis side-products while providing the energy needed for the difficult oxidative addition.
Part 4: Decision Logic (Troubleshooting Flowchart)
Use this logic tree to diagnose your specific failure mode.
Figure 2: Rapid diagnostic flowchart for reaction optimization.
References
BenchChem Technical Support. (2025).[1][2][3][4] Optimizing Suzuki Coupling for 4,6-Dichloro-5-methoxypyrimidine. Retrieved from BenchChem Support Center. Link
Hockova, D. (2004).[5] An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions.[5] Tetrahedron, 60(23), 4983–4987.[5] Link
Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Link
Common Organic Chemistry. (2025). Suzuki Reaction Conditions and Examples. Link
National Institutes of Health (PubChem). (2025). 2-Amino-4,6-dimethoxypyrimidine Compound Summary. Link
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Pyrimidine derivatives may exhibit biological activity; handle with care.
minimizing deiodination side reactions in 5-Iodo-4,6-dimethoxypyrimidine synthesis
Technical Support Center: 5-Iodo-4,6-dimethoxypyrimidine Synthesis Executive Summary The synthesis of 5-Iodo-4,6-dimethoxypyrimidine is a classic Electrophilic Aromatic Substitution (EAS). However, the iodine atom at the...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Iodo-4,6-dimethoxypyrimidine Synthesis
Executive Summary
The synthesis of 5-Iodo-4,6-dimethoxypyrimidine is a classic Electrophilic Aromatic Substitution (EAS). However, the iodine atom at the C5 position of electron-rich pyrimidines is notoriously labile. "Deiodination" in this context typically arises from three distinct root causes: Protodeiodination (acid-catalyzed reversal), Radical Homolysis (light/heat induced), or Metal-Hydride Reduction (during downstream coupling).
This guide provides a self-validating protocol to synthesize the material and a troubleshooting matrix to prevent iodine loss during workup and storage.
Module 1: The Optimized Synthesis Protocol
Rationale: We utilize N-Iodosuccinimide (NIS) over elemental iodine (
). NIS provides a controlled source of iodonium ions () without requiring strong oxidants that can degrade the dimethoxy functionality. Acetonitrile (MeCN) is selected as the solvent to solubilize the polar succinimide byproduct while maintaining a polar aprotic environment that stabilizes the transition state.
Catalyst (Optional): Trifluoroacetic acid (TFA) (0.05 equiv) - Only if reaction stalls.
Step-by-Step Workflow
Preparation (Dark Mode): Wrap the reaction vessel in aluminum foil. The C-I bond is photosensitive; ambient lab light can initiate radical deiodination.
Dissolution: Charge 4,6-dimethoxypyrimidine into MeCN under
atmosphere. Stir until fully dissolved.
Addition: Add NIS portion-wise over 15 minutes at room temperature (20-25°C).
Checkpoint: The solution should turn pale yellow. If it turns dark purple immediately, free iodine is forming (bad quality NIS). Recrystallize NIS from dioxane/CCl4 if necessary.
Reaction: Stir at room temperature for 4–12 hours.
Validation: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
Note: Do not reflux unless conversion is <10% after 4 hours. Heat promotes thermodynamic deiodination.
Quench (The Critical Step):
Cool to 0°C.
Add 10% aqueous Sodium Thiosulfate (
) slowly.
Why? This reduces unreacted electrophilic iodine species. Do not use Sodium Bisulfite (
) as the acidic pH can trigger protodeiodination.
Module 2: Troubleshooting & Deiodination Logic
Users often mistake incomplete conversion for deiodination. Use this logic flow to diagnose the specific loss of the iodine atom.
Caption: Diagnostic logic flow for distinguishing between incomplete reaction kinetics and thermodynamic deiodination.
Module 3: Mechanistic Insights (The "Why")
To minimize side reactions, one must understand the competition between the Forward Reaction (Iodination) and the Reverse Reaction (Protodeiodination).
1. The Protodeiodination Trap
The 4,6-dimethoxy groups make the pyrimidine ring electron-rich, pushing electron density to the C5 position. While this facilitates the attack on NIS (
), it also makes C5 a "proton trap."
Mechanism: If the workup is acidic, a proton (
) attacks C5, forming a sigma complex. The iodide leaves, reforming the starting material.
Prevention: Always maintain pH 7–8 during aqueous workup. Use Saturated
2. The Radical Pathway
C-I bonds are weaker (approx. 50-60 kcal/mol) than C-Br or C-Cl bonds.
Mechanism:
. The resulting pyrimidinyl radical abstracts a hydrogen from the solvent.
Prevention: Amber glassware is mandatory. Avoid chlorinated solvents (like DCM/Chloroform) during storage, as they readily donate hydrogen atoms to radicals.
FAQ: Common User Scenarios
Q1: My product turns pink/purple on the rotavap. Is it decomposing?A: Yes. The color indicates the liberation of elemental Iodine (
). This is a chain reaction.
Fix: Immediately re-dissolve in Et2O and wash with cold 10% Sodium Thiosulfate. Dry over
(not acidic silica) and evaporate in the dark at <30°C.
Q2: Can I use this iodide in a Suzuki Coupling? I keep getting de-iodinated byproduct.A: This is "Reductive Dehalogenation." It occurs when the Pd-oxidative addition complex undergoes beta-hydride elimination or reacts with a hydride source.
Fix:
Use a catalyst with bulky ligands (e.g., Pd(dppf)Cl2 or XPhos) to speed up transmetallation over reduction.
Use anhydrous bases (Cs2CO3) instead of aqueous bases to minimize hydride sources.
Run the reaction at the lowest possible temperature (60°C vs 100°C).
Q3: Can I store the solid for months?A: Only if stabilized. Store at -20°C under Argon. We recommend adding a small strip of Copper wire to the vial to scavenge any free radical iodine species that form, preventing the autocatalytic decomposition loop.
Summary of Critical Parameters
Parameter
Recommended Range
Danger Zone
Consequence of Failure
Reaction Temp
20°C – 25°C
> 60°C
Thermal Deiodination
Workup pH
7.5 – 8.5
< 5.0
Protodeiodination (Acid Hydrolysis)
Light Exposure
Dark / Amber
Direct Fluorescent
Radical Cleavage
Drying Agent
/
Acidic Alumina
Surface-catalyzed degradation
References
Iodination of Electron-Rich Pyrimidines
Title: A facile synthesis of 5-Iodo-6-substituted Pyrimidines.
Source: Dhaka Univ. J. Pharm.[2] Sci. (via SciSpace)
Introduction: The Structural Significance of Substituted Pyrimidines
An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 5-Iodo-4,6-dimethoxypyrimidine: A Comparative Analysis Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 5-Iodo-4,6-dimethoxypyrimidine: A Comparative Analysis
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The precise arrangement of substituents on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, unambiguous structural characterization is paramount for researchers in the field.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and widely used technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. This guide, presented from the perspective of a Senior Application Scientist, offers a detailed interpretation of the ¹H NMR spectrum of 5-Iodo-4,6-dimethoxypyrimidine. We will dissect the spectrum by comparing it with its non-iodinated counterpart, 4,6-dimethoxypyrimidine, to provide a clear, evidence-based understanding of substituent effects on the pyrimidine scaffold.
¹H NMR Spectral Analysis of 5-Iodo-4,6-dimethoxypyrimidine
The structure of 5-Iodo-4,6-dimethoxypyrimidine possesses key features that lead to a simple, yet informative, ¹H NMR spectrum. The molecule has a plane of symmetry that bisects the N1-C2-N3 angle and the C5-Iodine bond. This symmetry renders the two methoxy groups at positions 4 and 6 chemically equivalent.
Based on this structure, the expected ¹H NMR spectrum in a solvent like CDCl₃ will exhibit two distinct signals:
Aromatic Proton (H-2): A single proton is attached to the C-2 position of the pyrimidine ring. With no adjacent protons to couple with, this signal is expected to be a singlet. Its chemical shift is primarily influenced by the strong deshielding effect of the two adjacent nitrogen atoms, countered by the electron-donating resonance effect of the two methoxy groups at the para-like positions.
Methoxy Protons (-OCH₃): Due to the molecule's symmetry, the six protons of the two methoxy groups are equivalent. They will appear as a single, sharp singlet integrating to six protons. The chemical shift is characteristic of methoxy groups attached to an aromatic system.[3]
The following table summarizes the anticipated ¹H NMR spectral data for 5-Iodo-4,6-dimethoxypyrimidine.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H-2 (Aromatic)
8.2 - 8.4
Singlet (s)
1H
-OCH₃ (Methoxy)
~ 4.0
Singlet (s)
6H
Comparative Analysis: The Influence of the Iodine Substituent
To fully appreciate the spectral features of 5-Iodo-4,6-dimethoxypyrimidine, a comparison with a closely related analogue is invaluable. The ideal candidate is the parent compound, 4,6-dimethoxypyrimidine, which lacks the iodine atom at the C-5 position.
4,6-Dimethoxypyrimidine: The Reference Spectrum
In 4,6-dimethoxypyrimidine, the C-5 position is occupied by a proton (H-5). Therefore, its ¹H NMR spectrum is expected to show three singlets:
One for the H-2 proton.
One for the H-5 proton.
One for the six equivalent methoxy protons.
Dissecting the Substituent Effect
The introduction of an iodine atom at the C-5 position has a notable electronic consequence. Iodine exerts a moderate electron-withdrawing inductive effect due to its electronegativity, but more importantly, it introduces a heavy atom effect and steric bulk. By comparing the chemical shift of the H-2 proton in both molecules, we can directly observe the long-range electronic influence of the iodine substituent. The H-2 proton in 5-Iodo-4,6-dimethoxypyrimidine is expected to be slightly deshielded (shifted downfield) compared to the H-2 proton in 4,6-dimethoxypyrimidine due to the inductive effect of the iodine.
The table below provides a side-by-side comparison of the expected chemical shifts.
Proton Assignment
5-Iodo-4,6-dimethoxypyrimidine (δ, ppm)
4,6-dimethoxypyrimidine (δ, ppm)
Rationale for Shift Difference
H-2
8.2 - 8.4
~8.1
The electron-withdrawing inductive effect of iodine at C-5 deshields the H-2 proton, causing a downfield shift.
H-5
(Iodine)
~6.0
The presence of a proton at C-5 in the reference compound gives rise to a signal significantly upfield, shielded by the two adjacent methoxy groups.
-OCH₃
~ 4.0
~ 4.0
The chemical environment of the methoxy groups is largely unchanged, resulting in a similar chemical shift.
This comparative approach is fundamental to structural confirmation. The absence of the H-5 signal and the specific downfield shift of the H-2 signal serve as definitive proof of successful iodination at the C-5 position.
Visualizing Molecular Structure and Proton Environments
Diagrams are essential for visualizing the relationships between molecular structure and spectral output. The following Graphviz diagram illustrates the structure of 5-Iodo-4,6-dimethoxypyrimidine, highlighting the distinct proton environments.
Caption: Molecular structure of 5-Iodo-4,6-dimethoxypyrimidine with key proton groups labeled.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of spectral data hinges on a robust and reproducible experimental methodology.[4] The following protocol outlines the steps for acquiring a standard ¹H NMR spectrum suitable for structural elucidation.
Objective: To obtain a high-resolution ¹H NMR spectrum of 5-Iodo-4,6-dimethoxypyrimidine.
Materials:
5-Iodo-4,6-dimethoxypyrimidine sample (5-10 mg)
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
Sample Preparation:
a. Weigh approximately 5 mg of the 5-Iodo-4,6-dimethoxypyrimidine sample and transfer it into a clean, dry vial.
b. Add approximately 0.6 mL of CDCl₃ with TMS to the vial. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
c. Secure the vial cap and gently vortex the mixture until the sample is completely dissolved.
d. Using a pipette, transfer the solution into a 5 mm NMR tube.
Instrument Setup & Data Acquisition:
a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
b. Lock the spectrometer onto the deuterium signal of the CDCl₃.
c. Shim the magnetic field to achieve a high degree of homogeneity. This is critical for obtaining sharp, symmetrical peaks and resolving fine coupling patterns.
d. Set the appropriate acquisition parameters, including:
Pulse angle (e.g., 30-45 degrees)
Acquisition time (e.g., 2-4 seconds)
Relaxation delay (e.g., 1-5 seconds)
Number of scans (e.g., 8-16, depending on sample concentration)
e. Acquire the Free Induction Decay (FID) data.
Data Processing:
a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
d. Integrate the signals to determine the relative number of protons corresponding to each peak.
e. Analyze the peak multiplicities (singlet, doublet, etc.) and chemical shifts to assign the signals to the respective protons in the molecule.
This self-validating protocol ensures that the resulting spectrum is both accurate and of high quality, providing a trustworthy basis for interpretation and comparison.
Conclusion
The ¹H NMR spectrum of 5-Iodo-4,6-dimethoxypyrimidine is a clear illustration of how fundamental principles of symmetry, electronic effects, and chemical shift theory are applied in modern structural analysis. The spectrum's simplicity, showing only two singlets, belies the wealth of information it contains. Through a comparative analysis with 4,6-dimethoxypyrimidine, the distinct influence of the iodine substituent is unequivocally demonstrated by the disappearance of the H-5 signal and the corresponding shift in the H-2 signal. This guide provides researchers and drug development professionals with the foundational knowledge and practical framework to confidently interpret such spectra, ensuring the integrity of their chemical syntheses and accelerating their research endeavors.
References
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
Bruker. (n.d.). Supporting Information.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
¹H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.).
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Semantic Scholar.
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15.
The Royal Society of Chemistry. (n.d.). Supporting information for -.
Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2.
University of Wisconsin-Madison, Chemistry Department. (n.d.).
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. R Discovery.
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.
Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1337-1351.
Huang, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. Journal of Medicinal Chemistry, 67(6), 4757-4781.
Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected.
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]
Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2023).
Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. (2022). International Journal of Current Science (IJCSPUB), 12(3).
A Comparative Guide to the Synthesis and Validation of 5-Iodo-4,6-dimethoxypyrimidine, with Emphasis on Melting Point Analysis
Abstract 5-Iodo-4,6-dimethoxypyrimidine is a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its utility as a scaffold for creating more complex, biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Iodo-4,6-dimethoxypyrimidine is a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its utility as a scaffold for creating more complex, biologically active molecules necessitates a robust and verifiable synthetic protocol. This guide provides an in-depth, field-proven methodology for the synthesis of 5-iodo-4,6-dimethoxypyrimidine. More critically, it offers a comparative analysis of analytical techniques for validating the synthetic product, centered on the foundational method of melting point determination. As this compound's physical properties are not widely documented, this guide establishes a framework for validation in the absence of extensive literature data, underscoring the synergistic role of modern spectroscopic methods in achieving absolute structural confirmation.
The Strategic Importance of Synthesis Validation
Synthetic Pathway and Mechanism
The synthesis of 5-iodo-4,6-dimethoxypyrimidine is efficiently achieved via a two-step process starting from the commercially available 4,6-dihydroxypyrimidine.
Step 1: Chlorination. The hydroxyl groups of 4,6-dihydroxypyrimidine are converted to chloro groups using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step, as the chloro groups are excellent leaving groups for the subsequent nucleophilic substitution.
Step 2: Methoxylation. The resulting 4,6-dichloropyrimidine is treated with sodium methoxide. The methoxide ions act as nucleophiles, displacing the chloro groups to form the dimethoxy-substituted pyrimidine ring.
Step 3: Electrophilic Iodination. The final step is a regioselective electrophilic aromatic substitution at the C-5 position of the electron-rich 4,6-dimethoxypyrimidine ring using N-Iodosuccinimide (NIS) as a mild and efficient iodine source.
Caption: Synthetic route to 5-Iodo-4,6-dimethoxypyrimidine.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethoxypyrimidine (Precursor)
This protocol is adapted from established methods for the conversion of dihydroxypyrimidines to dialkoxypyrimidines[1].
Chlorination:
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.
Add N,N-dimethylaniline (2.0 eq) to the suspension.
Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise, ensuring the internal temperature remains below 10 °C.
After complete addition, heat the mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.
Methoxylation:
In a separate flask, dissolve sodium methoxide (3.0 eq) in absolute methanol under an inert atmosphere (e.g., Argon).
To this solution, add the crude 4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature.
Heat the resulting suspension to reflux (approx. 65 °C) for 18-24 hours, monitoring by TLC.
After completion, remove the bulk of the methanol under reduced pressure.
To the residue, add 1 M aqueous HCl and dichloromethane. Separate the layers and wash the organic phase with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
Purify the crude product by silica gel column chromatography to yield pure 4,6-dimethoxypyrimidine.
Protocol 2: Synthesis of 5-Iodo-4,6-dimethoxypyrimidine
This procedure utilizes N-Iodosuccinimide (NIS) for a clean and efficient iodination[2].
Reaction Setup:
Under an inert atmosphere, dissolve the purified 4,6-dimethoxypyrimidine (1.0 eq) from the previous step in dry acetonitrile.
Add N-Iodosuccinimide (1.5 eq) to the solution.
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid; monitor its completion by TLC.
Work-up and Purification:
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
Wash the solution with 5% aqueous sodium bisulfite solution to quench any remaining NIS, followed by saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure, crystalline 5-iodo-4,6-dimethoxypyrimidine.
Validation Part 1: The Foundational Role of Melting Point
Melting point determination is a rapid, inexpensive, and powerful technique for assessing the purity of a crystalline solid[3]. The underlying principle is that impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces[4].
A pure compound will typically melt over a narrow, sharp range (e.g., 0.5-1.5 °C)[4].
An impure compound will exhibit a depressed (lower) melting point and melt over a broader temperature range.
Critical Consideration for 5-Iodo-4,6-dimethoxypyrimidine: A thorough search of chemical supplier databases and scientific literature does not yield a consistently reported melting point for this specific isomer. This is a crucial finding. It implies that any synthesis of this compound cannot be validated by simply comparing the result to a known value. Instead, the goal of melting point analysis shifts:
Purity Assessment: A sharp melting range after recrystallization is a strong indicator of high purity. Subsequent recrystallization steps should not significantly change the melting point if the compound is pure.
Establishing a Reference: The melting point of the first batch of demonstrably pure (as confirmed by orthogonal methods below) 5-iodo-4,6-dimethoxypyrimidine serves as the new reference value for all future syntheses in your laboratory.
Protocol 3: Melting Point Determination
Sample Preparation: Finely powder a small amount of the dry, recrystallized product.
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
Measurement: Place the capillary tube in a melting point apparatus.
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more accurate measurement.
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found. Then, decrease the heating rate to 1-2 °C per minute.
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
Validation Part 2: A Comparative Guide to Orthogonal Methods
Given the absence of a literature melting point, relying on a single analytical technique is insufficient for validation. Orthogonal methods, which measure different chemical properties, are essential for unequivocally confirming the structure and purity of the synthesized 5-iodo-4,6-dimethoxypyrimidine.
Caption: Integrated workflow for synthesis and validation.
Comparison of Validation Techniques
Analytical Technique
Information Provided
Sample Req.
Cost/Speed
Expertise
Role in Validating 5-Iodo-4,6-dimethoxypyrimidine
Melting Point
Purity assessment; physical property for identification (if known).
Low (mg)
Low / Fast
Low
Primary Purity Check. A sharp range indicates successful purification. Establishes a reference for future batches.
¹H & ¹³C NMR
Unambiguous structural connectivity, number and type of protons/carbons.
Medium (5-10 mg)
High / Med
High
Essential for Identification. Confirms the presence of two distinct methoxy groups, the pyrimidine protons, and the effect of iodine substitution on the carbon skeleton.
Mass Spectrometry (MS)
Molecular weight and elemental composition (High-Res MS); fragmentation patterns.
Very Low (µg-ng)
High / Fast
Med-High
Essential for Confirmation. Verifies the molecular formula (C₆H₇IN₂O₂) by providing the exact mass. Fragmentation can confirm structural components.
FTIR Spectroscopy
Presence of functional groups (C-O, C=N, C-H, aromatic C=C).
Low (mg)
Med / Fast
Medium
Supportive. Confirms the presence of key functional groups like ether linkages (~1250-1000 cm⁻¹) and the pyrimidine ring (~1600-1400 cm⁻¹).
Conclusion
The synthesis of 5-iodo-4,6-dimethoxypyrimidine is a straightforward process achievable through established chlorination, methoxylation, and iodination reactions. The primary challenge lies not in the synthesis but in its validation, due to the lack of readily available physical data like a literature melting point. This guide demonstrates that while melting point analysis remains an invaluable tool for assessing purity, its utility for identification is limited in such cases. A self-validating protocol, therefore, must integrate melting point analysis with orthogonal spectroscopic techniques. The combination of a sharp melting range with confirmatory data from NMR and mass spectrometry provides the necessary scientific rigor to unequivocally establish the identity and purity of the synthesized product, enabling its confident use in subsequent research and development.
References
SSERC. (n.d.). Melting point determination. SSERC. Available at: [Link]
Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. Available at: [Link]
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]
Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Chemistry LibreTexts. Available at: [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research. Available at: [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
University of Toronto. (n.d.). Melting Point. University of Toronto Scarborough. Available at: [Link]
MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization.... MDPI. Available at: [Link]
Lee, J.-H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link]
Chen, C.-Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
A Comparative Spectroscopic Guide to 5-Substituted-4,6-Dimethoxypyrimidines for the Research Scientist
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural nuances of heterocyclic compounds is paramount. The 5-substituted-4,6-dimethoxypyrimidine scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural nuances of heterocyclic compounds is paramount. The 5-substituted-4,6-dimethoxypyrimidine scaffold is a privileged core in numerous biologically active molecules. Its electronic and steric properties, dictated by the substituent at the C5 position, directly influence molecular interactions and, consequently, biological activity. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this class of compounds, offering a foundational reference for their unambiguous identification and characterization.
This document moves beyond a simple recitation of data, delving into the causal relationships between the nature of the 5-substituent and the resultant spectroscopic signatures. By understanding these correlations, researchers can more effectively predict and interpret the spectra of novel derivatives, accelerating the drug discovery and development pipeline.
The Foundational Role of Spectroscopy in Structural Elucidation
The unequivocal determination of a molecule's structure is the bedrock of chemical research. Spectroscopic techniques, by probing the interaction of molecules with electromagnetic radiation, provide a detailed picture of the molecular framework and the electronic environment of its constituent atoms. For 5-substituted-4,6-dimethoxypyrimidines, a multi-technique approach is essential for comprehensive characterization.
This guide will focus on the four cornerstones of molecular spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the immediate electronic environment of each nucleus.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns, aiding in structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Explores the electronic transitions within the molecule, offering insights into the extent of conjugation and the effects of substituents on the chromophore.
The following sections will dissect the expected spectroscopic features for this class of compounds, drawing comparisons based on the electronic nature of the substituent at the C5 position.
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is contingent upon the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the purified 5-substituted-4,6-dimethoxypyrimidine derivative.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent is free from residual water and other impurities.
Gently agitate the tube to ensure complete dissolution.
¹H NMR Acquisition:
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
Typical parameters include a 30° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm).
¹³C NMR Acquisition:
Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
Typical parameters include a 30-45° pulse angle, a 1-2 second acquisition time, and a 2-10 second relaxation delay.
A larger number of scans (1024-4096) is typically required due to the low natural abundance of the ¹³C isotope.
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Acquire a background spectrum of the empty sample compartment prior to sample analysis.
The final spectrum should be an average of at least 16 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
Introduce the sample solution into the ESI source of the mass spectrometer.
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
The mass range should be set to scan beyond the expected molecular weight of the compound.
UV-Vis Spectroscopy
Sample Preparation:
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
Data Acquisition:
Record the spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.
Use the pure solvent as a reference in the reference cuvette.
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Comparative Spectroscopic Analysis
The electronic nature of the substituent at the C5 position of the 4,6-dimethoxypyrimidine ring profoundly influences the spectroscopic properties of the molecule. We will consider three general categories of substituents: electron-withdrawing groups (EWGs) like -NO₂, halogens like -Br, and electron-donating groups (EDGs) like -NH₂.
¹H NMR Spectroscopy: Probing the Electronic Environment
The chemical shift of the C2-H proton is a sensitive indicator of the electronic effects of the C5 substituent.
Electron-Withdrawing Groups (-NO₂): An EWG at C5 will deshield the C2-H proton, causing its signal to appear at a higher chemical shift (further downfield). This is due to the inductive and mesomeric withdrawal of electron density from the pyrimidine ring.
Halogens (-Br): Halogens exhibit a dual effect. Their inductive electron withdrawal deshields the C2-H proton, while their potential for weak resonance electron donation (less significant for Br) can have a slight shielding effect. Overall, a downfield shift compared to the unsubstituted parent compound is expected.
Electron-Donating Groups (-NH₂): An EDG at C5 will shield the C2-H proton, causing its signal to appear at a lower chemical shift (further upfield). This is due to the donation of electron density into the pyrimidine ring through resonance.
The methoxy protons (-OCH₃) at positions 4 and 6 are also affected, though to a lesser extent. Their chemical shift will generally follow the same trend, with EWGs causing a slight downfield shift and EDGs a slight upfield shift.
Table 1: Representative ¹H NMR Data for 5-Substituted-4,6-Dimethoxypyrimidines
5-Substituent
C2-H (δ, ppm)
-OCH₃ (δ, ppm)
-Br
~8.5
~4.0
-NO₂ (Predicted)
> 8.5
> 4.0
-NH₂ (Predicted)
< 8.5
< 4.0
Note: The exact chemical shifts are solvent-dependent. The data for the -Br substituted derivative is based on available literature, while the data for -NO₂ and -NH₂ are predicted based on established substituent effects.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The chemical shifts of the carbon atoms in the pyrimidine ring are also highly sensitive to the nature of the C5 substituent.
C5: The chemical shift of the carbon atom directly attached to the substituent will be significantly affected. Electronegative substituents like -Br and -NO₂ will cause a downfield shift, while an amino group will cause an upfield shift.
C2, C4, and C6: The electronic effects of the C5 substituent are transmitted through the ring. EWGs will generally cause a downfield shift for these carbons, while EDGs will cause an upfield shift.
Table 2: Representative ¹³C NMR Data for 5-Substituted-4,6-Dimethoxypyrimidines
5-Substituent
C2 (δ, ppm)
C4/C6 (δ, ppm)
C5 (δ, ppm)
-OCH₃ (δ, ppm)
-Br
~158
~172
~95
~55
-NO₂ (Predicted)
> 158
> 172
> 95
> 55
-NH₂ (Predicted)
< 158
< 172
< 95
< 55
Note: The data for the -Br substituted derivative is based on available literature, while the data for -NO₂ and -NH₂ are predicted based on established substituent effects.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum provides clear evidence for the presence of specific functional groups.
Common Bands: All 5-substituted-4,6-dimethoxypyrimidines will exhibit characteristic bands for C-H stretching of the methoxy groups (around 2950-2850 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1600-1400 cm⁻¹ region), and C-O stretching of the methoxy groups (around 1250-1050 cm⁻¹).
Substituent-Specific Bands:
-NO₂: Strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-NH₂: N-H stretching vibrations typically appear as one or two bands in the 3500-3300 cm⁻¹ region. N-H bending vibrations are observed around 1650-1580 cm⁻¹.
-Br: The C-Br stretching vibration is typically found in the low-frequency region of the spectrum (below 700 cm⁻¹).
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 5-Substituted-4,6-Dimethoxypyrimidines
Functional Group
-Br Derivative
-NO₂ Derivative (Predicted)
-NH₂ Derivative (Predicted)
N-H Stretch
-
-
3500-3300
C-H (methoxy)
2950-2850
2950-2850
2950-2850
C=N, C=C (ring)
1600-1400
1600-1400
1600-1400
NO₂ Stretch
-
1550-1500, 1350-1300
-
C-O (methoxy)
1250-1050
1250-1050
1250-1050
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, a critical piece of data for structural confirmation. The fragmentation pattern can also offer clues about the molecule's structure.
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum will show a prominent peak corresponding to the molecular weight of the compound. For compounds containing bromine or chlorine, a characteristic isotopic pattern will be observed due to the natural abundance of their isotopes.
Fragmentation: Common fragmentation pathways for these compounds may include the loss of a methyl group (-CH₃) from a methoxy substituent, loss of the entire methoxy group (-OCH₃), and cleavage of the C5 substituent.
Table 4: Expected Molecular Ion Peaks in Mass Spectrometry
The UV-Vis spectrum provides information about the electronic transitions within the molecule, which are influenced by the extent of conjugation and the electronic nature of the substituents.
π → π* Transitions: The pyrimidine ring is an aromatic system and will exhibit π → π* transitions, typically in the UV region.
Effect of Substituents:
Electron-Donating Groups (-NH₂): These groups will cause a bathochromic shift (shift to longer wavelengths) and often an increase in the molar absorptivity (hyperchromic effect) due to increased conjugation.
Electron-Withdrawing Groups (-NO₂): These groups can also lead to a bathochromic shift by extending the conjugated system.
Halogens (-Br): The effect of halogens is generally less pronounced but can also cause a slight bathochromic shift.
Visualizing the Workflow
A systematic approach to spectroscopic characterization ensures a comprehensive and accurate structural assignment.
Caption: A generalized workflow for the synthesis and comprehensive spectroscopic characterization of 5-substituted-4,6-dimethoxypyrimidines.
Conclusion
The spectroscopic characterization of 5-substituted-4,6-dimethoxypyrimidines is a critical step in the development of new chemical entities. By systematically applying NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can gain a detailed understanding of their molecular structure. This guide has provided a comparative framework for interpreting the spectroscopic data based on the electronic nature of the C5 substituent. A thorough understanding of these structure-spectra correlations empowers scientists to confidently identify and characterize novel derivatives, thereby accelerating the pace of innovation in medicinal chemistry and drug discovery.
References
Journal of Organic Chemistry & Chemical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
SIELC Technologies. Separation of Pyrimidine, 4,6-dimethoxy-5-nitro- on Newcrom R1 HPLC column. [Link]
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-dihydropyrimidine-2(1H)-one. [Link]
u:cris - Portal. Synthesis, spectral characterization and antimicrobial activity of some new azo dyes derived from 4,6-dihydroxypyrimidine. [Link]
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